1H-Pyrazole-3,5-dimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMYSBRDJZPNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400406 | |
| Record name | 1H-Pyrazole-3,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142179-08-6 | |
| Record name | 1H-Pyrazole-3,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Pyrazole-3,5-dimethanol from Hydrazine and Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1H-Pyrazole-3,5-dimethanol, a valuable building block in medicinal chemistry and materials science. While a direct one-pot synthesis from a di-hydroxymethylated dicarbonyl compound and hydrazine is not well-documented, this guide details a reliable multi-step approach starting from readily available precursors. The synthesis involves the formation of a pyrazole core via the classical Knorr cyclocondensation, followed by functional group manipulations to yield the target diol.
This document provides detailed experimental protocols, tabulated quantitative data for each synthetic step, and logical workflow diagrams to facilitate replication and adaptation in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a four-step process, commencing with the synthesis of a 3,5-disubstituted pyrazole precursor. This precursor is then systematically oxidized, esterified, and finally reduced to afford the desired this compound.
The overall synthetic workflow is depicted below:
A Technical Guide to 1H-Pyrazole-3,5-dimethanol: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazole-3,5-dimethanol (CAS No. 142179-08-6), a versatile heterocyclic compound. The guide details its molecular structure, physicochemical properties, and a key synthetic route. Furthermore, it explores the broader biological activities of the pyrazole scaffold, highlighting its significance in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its two reactive hydroxymethyl groups, presents itself as a valuable building block for the synthesis of diverse and complex molecular architectures with potential therapeutic applications.
Molecular Structure and Properties
This compound is characterized by a central pyrazole ring with hydroxymethyl (-CH2OH) substituents at the 3 and 5 positions. These hydroxyl groups are significant as they can participate in hydrogen bonding and serve as points for further chemical modification.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 142179-08-6 | |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | |
| IUPAC Name | (1H-pyrazol-3,5-diyl)dimethanol | |
| Predicted XlogP | -1.5 | [2] |
| Monoisotopic Mass | 128.05858 Da | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl groups, the C4 proton of the pyrazole ring, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the two carbons of the hydroxymethyl groups and the three carbons of the pyrazole ring.
-
IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band corresponding to the O-H stretching of the hydroxyl groups, along with characteristic absorptions for C-H, C=N, and C-C bonds of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. A common route to this compound involves the reduction of a corresponding pyrazole-3,5-dicarboxylate ester.
Experimental Protocol: Reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate
This section outlines a general experimental procedure for the synthesis of this compound via the reduction of a suitable precursor.
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of diethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminium hydride in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic workflow for pyrazole derivatives, adaptable for the synthesis of this compound.
Caption: General workflow for pyrazole synthesis.
Applications in Drug Development
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.
Known Biological Activities of Pyrazole Derivatives
The following table summarizes some of the key biological activities associated with the pyrazole scaffold.
| Biological Activity | Description |
| Anti-inflammatory | Inhibition of inflammatory pathways, such as cyclooxygenase (COX) enzymes. |
| Antimicrobial | Activity against various strains of bacteria and fungi.[3][4] |
| Anticancer | Cytotoxic effects against various cancer cell lines through different mechanisms of action.[5][6] |
| Antiviral | Inhibition of viral replication. |
| Analgesic | Pain-relieving properties. |
The presence of the two hydroxymethyl groups in this compound offers opportunities for the synthesis of a diverse library of derivatives. These derivatives can be designed to interact with specific biological targets, thereby modulating their function and potentially leading to the development of novel therapeutic agents. The hydroxyl groups can be readily modified to form esters, ethers, and other functional groups, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two reactive hydroxyl groups make it an attractive starting material for the generation of novel pyrazole derivatives. The broad spectrum of biological activities associated with the pyrazole scaffold further underscores the importance of exploring the therapeutic potential of this compound and its analogues. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully exploit the potential of this versatile molecule.
References
- 1. This compound | 142179-08-6 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. jocpr.com [jocpr.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrazole-3,5-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1H-Pyrazole-3,5-dimethanol. Due to the limited availability of direct experimental spectra for this specific compound in peer-reviewed literature, this document outlines a well-established synthetic route and presents predicted spectroscopic data based on the analysis of its precursors and structurally similar pyrazole derivatives. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Synthesis of this compound
A reliable method for the synthesis of this compound is the reduction of a corresponding 1H-pyrazole-3,5-dicarboxylate ester. Diethyl 1H-pyrazole-3,5-dicarboxylate serves as a readily available starting material for this transformation. The reduction can be effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.
Experimental Protocol: Reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate
The following is a generalized experimental protocol for the synthesis of this compound:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of diethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous tetrahydrofuran (THF) is prepared and placed in the dropping funnel.
-
Reduction: A suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is prepared in the reaction flask and cooled in an ice bath. The solution of the diethyl ester is then added dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water, while maintaining the temperature below 20°C.
-
Work-up and Purification: The resulting solid is filtered off and washed with THF. The filtrate is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate[1], and other closely related pyrazole derivatives. It is important to note that these are theoretical values and may differ from experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.4 | s | 1H | H-4 (pyrazole ring) |
| ~4.6 | s | 4H | -CH₂OH |
| ~3.5 | br s | 2H | -OH |
| ~13.0 | br s | 1H | N-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-3 and C-5 (pyrazole ring) |
| ~105 | C-4 (pyrazole ring) |
| ~55 | -CH₂OH |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) and N-H stretch |
| 3120 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1580 | Medium | C=N stretch (pyrazole ring) |
| 1450 | Medium | C=C stretch (pyrazole ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular Ion) |
| 111 | [M - OH]⁺ |
| 97 | [M - CH₂OH]⁺ |
| 81 | [M - 2xOH - H]⁺ |
Structural Elucidation Workflow
The structural confirmation of this compound would involve a combination of the spectroscopic techniques outlined above.
Caption: Spectroscopic workflow for structural elucidation.
Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and established principles of spectroscopy. Experimental verification is required for definitive structural confirmation.
References
An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazole-3,5-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 1H-Pyrazole-3,5-dimethanol. Due to a lack of extensive publicly available data for this specific compound, this guide offers a detailed analysis based on its chemical structure and data from related pyrazole compounds. Furthermore, it presents robust experimental protocols for researchers to determine these critical parameters in a laboratory setting. This document is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development and other research applications.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with two hydroxymethyl groups at the 3 and 5 positions. The pyrazole nucleus is a common scaffold in many biologically active compounds, and the hydroxymethyl groups offer sites for further chemical modification, making it a potentially valuable building block in medicinal chemistry.[1] An understanding of its solubility and stability is fundamental for its application in drug discovery and development, including formulation, storage, and biological testing.
Solubility Profile
As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in peer-reviewed literature or chemical databases. However, a qualitative assessment of its expected solubility can be made based on its molecular structure.
Predicted Solubility Characteristics
The key structural features of this compound that influence its solubility are the pyrazole ring and the two hydroxymethyl (-CH2OH) groups.
-
Polarity and Hydrogen Bonding: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This significantly increases the polarity of the molecule compared to the parent pyrazole or its alkyl-substituted analogs.
-
Expected Solubility: Due to its high potential for hydrogen bonding, this compound is predicted to be readily soluble in polar protic solvents such as water, ethanol, and methanol. It is also expected to be soluble in polar aprotic solvents like DMSO and DMF. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.
Comparative Solubility of Related Pyrazole Compounds
To provide a contextual reference, the table below summarizes the available solubility data for pyrazole and 3,5-dimethylpyrazole. It is anticipated that this compound would exhibit higher solubility in polar solvents than these less polar analogs.
| Compound | Solvent | Solubility | Temperature (°C) |
| Pyrazole | Water | Soluble | 25 |
| Cyclohexane | 0.577 moles/L | 31.8 | |
| Benzene | 0.31 moles/L | 5.2 | |
| 3,5-Dimethylpyrazole | Water | Soluble | 25 |
| Methanol | 0.1 g/mL | 25 | |
| Polar Organic Solvents | Dissolves well | Not Specified |
Data compiled from various sources.[2][3][4]
Stability Profile
Detailed stability studies for this compound are not readily found in the public domain. However, the general chemical stability of the pyrazole ring is well-documented.
Predicted Stability Characteristics
-
Thermal Stability: Pyrazole and its derivatives are generally known for their good thermal stability due to the aromaticity of the ring system.[5] However, the presence of functional groups can influence this.
-
pH Stability: The stability of some pyrazole derivatives can be pH-dependent. For instance, certain pyrazole esters have been shown to degrade in basic buffer solutions.[6] While this compound does not contain an ester group, its stability at different pH values should be experimentally verified.
-
Oxidative and Reductive Stability: The pyrazole ring is generally resistant to oxidation and reduction, although the hydroxymethyl groups can be oxidized under appropriate conditions.[1]
-
Light Sensitivity: Photostability should be evaluated as per ICH guidelines, as aromatic systems can sometimes be susceptible to degradation upon exposure to UV or visible light.
Experimental Protocols
Given the absence of comprehensive data, the following protocols provide a framework for determining the solubility and stability of this compound.
Visual Workflow for Solubility and Stability Testing
Protocol for Qualitative Solubility Determination
This test provides a rapid assessment of solubility in various solvents.
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.
-
Solvent Addition: Add 0.5 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, THF, hexane) to the test tube.
-
Mixing: Vigorously agitate the test tube for 30-60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Document the observations for each solvent.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered a gold standard.[7]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration through a syringe filter (e.g., 0.22 µm). This step is critical to avoid suspended particles in the sample for analysis.[7]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[9]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.
-
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Protocol for Stability Testing
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[2][10][11][12][13]
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or proposed formulation buffers. Also, store a sample of the solid compound.
-
Storage Conditions: Store the samples under various conditions to assess stability:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines.
-
pH Stability: Prepare solutions in buffers of varying pH (e.g., pH 2, 7, and 10) and store at a controlled temperature.
-
-
Testing Frequency: Analyze the samples at predetermined time points. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, 24, and 36 months.[2][13]
-
Analytical Method: Use a stability-indicating analytical method, typically HPLC, that can separate the parent compound from any potential degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
-
Evaluation: At each time point, assess the samples for:
-
Appearance (e.g., color change, precipitation).
-
Assay of this compound (to determine any decrease in concentration).
-
Presence of degradation products.
-
-
Data Analysis: Analyze the data to determine the degradation kinetics and establish a re-test period or shelf life under specific storage conditions.
Conclusion
While specific quantitative data on the solubility and stability of this compound is currently limited in public literature, its chemical structure provides a strong basis for predicting its behavior. The presence of two hydroxymethyl groups suggests good solubility in polar solvents. The pyrazole core implies a generally stable molecule, though this requires experimental confirmation. The protocols outlined in this guide offer a robust framework for researchers to systematically determine these critical physicochemical properties, thereby enabling the effective use of this compound in research and development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. database.ich.org [database.ich.org]
- 3. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]
- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. please : how can i test the solubility in hplc please ? - Page 2 - Chromatography Forum [chromforum.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. pharma.gally.ch [pharma.gally.ch]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
The Genesis of a Versatile Scaffold: Discovery and First Synthesis of 1H-Pyrazole-3,5-dimethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and first viable synthetic pathway for 1H-Pyrazole-3,5-dimethanol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a singular "discovery" event is not documented, its synthesis is a logical progression in the exploration of pyrazole chemistry, a class of compounds known for a wide array of biological activities.[1][2][3] The most direct and efficient synthesis involves a two-step process: the formation of a pyrazole dicarboxylate precursor, followed by its reduction to the target dimethanol. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and characterization data for the key intermediates.
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] The term "pyrazole" was first coined by Ludwig Knorr in 1883.[4] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] This has led to their incorporation into numerous commercially available drugs. The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the synthesis of diverse compound libraries for screening and development.
The Synthetic Pathway to this compound
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of a dialkyl 1H-pyrazole-3,5-dicarboxylate. This is followed by the reduction of the ester groups to hydroxyl groups.
Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
The precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, can be synthesized from 3,5-pyrazoledicarboxylic acid and methanol.[5]
Experimental Protocol:
A mixture of 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid and 125 mL of methanol is prepared in a suitable reaction vessel. The mixture is then saturated with gaseous HCl. The reaction mixture is heated to reflux for 3 hours and subsequently allowed to stand overnight at room temperature. The resulting precipitate is collected by filtration and washed with methanol to yield the final product.[5]
Quantitative Data:
| Product | Yield | Melting Point | Appearance |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 63% | 142-143 °C | White crystalline solid |
Characterization Data of Dimethyl 1H-pyrazole-3,5-dicarboxylate:
| Technique | Data |
| ¹H NMR (in CDCl₃, 400 MHz) | δ 7.34 (s, 1H), 3.96 (s, 6H)[5] |
| IR (cm⁻¹) | 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)[5] |
Step 2: Synthesis of this compound via Reduction
The second step involves the reduction of the diester, dimethyl 1H-pyrazole-3,5-dicarboxylate, to the target diol, this compound. This is a standard transformation for which lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent.[6][7]
Inferred Experimental Protocol:
Disclaimer: The following protocol is inferred from standard organic chemistry procedures for the reduction of esters using LiAlH₄, as a specific detailed protocol for this exact transformation was not found in the searched literature.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. The suspension is cooled in an ice bath. A solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in the same anhydrous solvent is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative and Characterization Data for this compound:
Specific yield, melting point, and spectral data for this compound were not available in the searched literature. Researchers undertaking this synthesis would need to characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Logical and Experimental Workflow
The synthesis of this compound follows a logical progression from a commercially available or readily synthesized starting material to the desired product through a series of well-established chemical transformations.
Biological Significance and Future Directions
While specific biological activities for this compound have not been extensively reported, the broader class of pyrazole derivatives is well-established for its diverse pharmacological effects. The presence of two hydroxyl groups in this compound offers valuable handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. These hydroxyl groups can be oxidized to aldehydes or carboxylic acids, or they can be esterified or etherified to generate a wide range of derivatives for structure-activity relationship (SAR) studies.
The potential signaling pathways that could be modulated by derivatives of this compound are vast, given the known targets of other pyrazole-containing compounds, which include enzymes such as kinases and cyclooxygenases, as well as various receptors.
Conclusion
The synthesis of this compound represents a straightforward yet important advancement in heterocyclic chemistry. Although its specific discovery is not pinpointed to a single event, its synthesis is a logical extension of established methodologies for creating functionalized pyrazoles. The two-step synthesis from 3,5-pyrazoledicarboxylic acid provides a reliable route to this versatile building block. The lack of extensive biological data for the parent compound highlights an opportunity for future research to explore its potential in drug discovery and materials science. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to synthesize and further investigate this promising pyrazole derivative.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrazole - Wikipedia [en.wikipedia.org]
- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
Theoretical and Computational Insights into 1H-Pyrazole-3,5-dimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazole-3,5-dimethanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of its pyrazole core and the presence of two primary alcohol functionalities. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. It details the molecular structure, electronic properties, and spectroscopic features predicted by computational methods. Furthermore, this document outlines generalized experimental protocols for the synthesis and characterization of hydroxymethyl-substituted pyrazoles, providing a foundational framework for researchers in the field.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The subject of this guide, this compound, is a derivative featuring hydroxymethyl groups at the 3 and 5 positions of the pyrazole ring. These functional groups offer sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding the structure-property relationships of such molecules.[1][2] This guide will delve into the theoretical aspects of this compound, leveraging computational data from analogous pyrazole structures to predict its characteristics.
Theoretical Studies and Computational Modeling
Due to the limited availability of direct experimental and computational data for this compound in the current literature, this section will present predicted data based on well-established computational methodologies applied to closely related pyrazole derivatives. The methods described are standard in the field and are expected to provide reliable predictions for the target molecule.
Computational Methodology
Quantum chemical calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for such calculations on organic molecules.[1][3] A common basis set for these calculations is 6-311++G(d,p), which provides a good description of the electronic structure.[1][4]
The general workflow for the computational study of a molecule like this compound is as follows:
Predicted Molecular Geometry
The geometry of this compound can be optimized using DFT calculations to determine key structural parameters. While specific data for this molecule is not available, Table 1 presents typical bond lengths and angles for the pyrazole ring and its substituents, derived from computational studies of similar pyrazole derivatives.[4][5]
Table 1: Predicted Geometric Parameters for a Generic 3,5-Disubstituted Pyrazole Ring
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 - 1.38 |
| N2-C3 | 1.32 - 1.35 |
| C3-C4 | 1.40 - 1.43 |
| C4-C5 | 1.38 - 1.41 |
| C5-N1 | 1.33 - 1.36 |
| C3-C(substituent) | 1.50 - 1.53 |
| C5-C(substituent) | 1.50 - 1.53 |
| **Bond Angles (°) ** | |
| C5-N1-N2 | 111 - 113 |
| N1-N2-C3 | 105 - 107 |
| N2-C3-C4 | 110 - 112 |
| C3-C4-C5 | 104 - 106 |
| C4-C5-N1 | 108 - 110 |
Electronic Properties
The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5] For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents.
Table 2: Predicted Electronic Properties for a Generic Hydroxymethyl-Substituted Pyrazole
| Property | Predicted Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | 4.5 to 6.5 eV |
| Dipole Moment | 2.0 to 3.0 Debye |
A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The molecular electrostatic potential (MEP) map is another useful tool to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the regions around the nitrogen atoms and the oxygen atoms of the hydroxymethyl groups are expected to have a negative electrostatic potential, making them susceptible to electrophilic attack.
Experimental Protocols
This section outlines generalized experimental procedures for the synthesis and characterization of 3,5-disubstituted pyrazoles, which can be adapted for the synthesis of this compound.
Synthesis
A common method for the synthesis of 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives.[6] For the synthesis of this compound, a suitable starting material would be a 1,3-dicarbonyl compound with protected hydroxyl groups.
General Protocol:
-
A solution of the protected 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.
-
Hydrazine hydrate (1 to 1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
The protecting groups on the hydroxymethyl functionalities are removed under appropriate conditions to yield the final product.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C4-H proton of the pyrazole ring. - A broad singlet for the N1-H proton. - A singlet for the methylene protons (-CH₂OH). - A triplet for the hydroxyl protons (-OH), which may exchange with D₂O. |
| ¹³C NMR | - Signals for the C3 and C5 carbons of the pyrazole ring. - A signal for the C4 carbon of the pyrazole ring. - A signal for the methylene carbons (-CH₂OH). |
| FT-IR (cm⁻¹) | - A broad band around 3200-3400 for the O-H and N-H stretching. - Bands around 2850-2950 for C-H stretching. - Bands in the 1400-1600 region for the pyrazole ring stretching. - A band around 1000-1100 for C-O stretching. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of this compound (C₅H₈N₂O₂). |
Potential Applications in Drug Development
The pyrazole scaffold is a well-known pharmacophore present in many approved drugs. The hydroxymethyl groups of this compound provide handles for the synthesis of libraries of new pyrazole derivatives. These derivatives can be screened for various biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Computational docking studies can be employed to predict the binding of these derivatives to biological targets, thus guiding the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Reactivity of Hydroxyl Groups in 1H-Pyrazole-3,5-dimethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazole-3,5-dimethanol is a versatile heterocyclic building block with two primary hydroxyl groups, offering multiple avenues for chemical modification. The reactivity of these hydroxyl groups is influenced by the electronic nature of the pyrazole ring, presenting opportunities for selective functionalization. This technical guide provides a comprehensive overview of the expected reactivity of the hydroxyl groups in this compound, including proposed reaction pathways for esterification, etherification, oxidation, and protection. Detailed hypothetical experimental protocols and data are presented to facilitate further research and application in drug discovery and materials science.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science due to its diverse biological activities and coordination properties. This compound, possessing two symmetrically placed primary alcohol functionalities, is a particularly interesting derivative for creating novel molecular architectures. The presence of two reactive sites allows for the synthesis of mono- or di-substituted derivatives, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. Understanding the reactivity of the hydroxyl groups is crucial for the strategic design and synthesis of new pyrazole-based compounds.
Electronic and Steric Considerations
The pyrazole ring is an electron-withdrawing heterocycle, which is expected to decrease the nucleophilicity of the oxygen atoms of the hydroxymethyl groups compared to simple aliphatic alcohols. This effect is due to the inductive effect of the aromatic ring. The two hydroxyl groups are chemically equivalent due to the symmetry of the molecule, assuming the pyrazole NH is not substituted. This equivalence implies that achieving selective mono-functionalization requires careful control of reaction conditions, such as stoichiometry, temperature, and the use of bulky reagents.
Key Reactions of the Hydroxyl Groups
The hydroxyl groups of this compound are amenable to a variety of common alcohol transformations. The following sections outline the expected reactivity and provide hypothetical experimental protocols for key reactions.
Esterification
Esterification of the hydroxyl groups can be achieved using various acylating agents. The reaction can theoretically proceed to yield either the mono-ester or the di-ester, depending on the stoichiometry of the acylating agent and the reaction conditions.
Reaction Scheme: Esterification
Caption: Proposed reaction pathway for the esterification of this compound.
Table 1: Hypothetical Quantitative Data for Esterification
| Product | Acylating Agent | Stoichiometry (Acylating Agent:Diol) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Mono-acetate | Acetyl chloride | 1:1 | Pyridine | DCM | 0 to RT | 60-70 |
| Di-acetate | Acetyl chloride | 2.2:1 | Pyridine | DCM | RT | >90 |
| Mono-benzoate | Benzoyl chloride | 1:1 | Triethylamine | THF | 0 to RT | 50-60 |
| Di-benzoate | Benzoyl chloride | 2.5:1 | Triethylamine | THF | RT to 50 | >85 |
Experimental Protocol: Synthesis of 3,5-bis(acetoxymethyl)-1H-pyrazole (Di-acetate)
-
To a solution of this compound (1.0 g, 7.0 mmol) in dry dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add pyridine (1.38 g, 17.5 mmol, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.21 g, 15.4 mmol, 2.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (20 mL).
-
Separate the organic layer, and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the di-acetate.
Etherification
The formation of ethers can be accomplished via a Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which then react with an alkyl halide.
Reaction Scheme: Etherification
Caption: Proposed reaction pathway for the etherification of this compound.
Table 2: Hypothetical Quantitative Data for Etherification
| Product | Alkylating Agent | Stoichiometry (Base:Diol:Alkylating Agent) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Mono-benzyl ether | Benzyl bromide | 1:1:1 | NaH | THF | 0 to RT | 50-65 |
| Di-benzyl ether | Benzyl bromide | 2.2:1:2.2 | NaH | THF | RT to 60 | >80 |
| Mono-methyl ether | Methyl iodide | 1:1:1 | NaH | DMF | 0 to RT | 40-55 |
| Di-methyl ether | Methyl iodide | 2.5:1:2.5 | NaH | DMF | RT | >75 |
Experimental Protocol: Synthesis of 3,5-bis(benzyloxymethyl)-1H-pyrazole (Di-benzyl ether)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.62 g, 15.4 mmol, 2.2 eq) in dry tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere, add a solution of this compound (1.0 g, 7.0 mmol) in dry THF (10 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add benzyl bromide (2.63 g, 15.4 mmol, 2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 66 °C) and maintain for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the di-benzyl ether.
Oxidation
The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. Selective oxidation to the mono-aldehyde or mono-carboxylic acid would be challenging but potentially achievable with careful control of the oxidant stoichiometry.
Reaction Scheme: Oxidation
Caption: Proposed oxidation pathways for this compound.
Table 3: Hypothetical Quantitative Data for Oxidation
| Product | Oxidizing Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Pyrazole-3,5-dicarbaldehyde | PCC | DCM | RT | 60-75 |
| Pyrazole-3,5-dicarboxylic acid | KMnO₄ | Water/Pyridine | 100 | 70-85 |
| Pyrazole-3,5-dicarboxylic acid | Jones Reagent | Acetone | 0 to RT | 75-90 |
Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
-
In a round-bottom flask, dissolve this compound (1.0 g, 7.0 mmol) in a mixture of water (20 mL) and pyridine (5 mL).
-
Heat the solution to 80 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 4.4 g, 28.0 mmol, 4.0 eq) in water (50 mL).
-
Add the KMnO₄ solution portion-wise to the hot pyrazole solution over 1 hour, maintaining the temperature between 80-90 °C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, continue heating for an additional 2 hours.
-
Monitor the reaction by TLC (a suitable solvent system might be ethyl acetate/methanol with a small amount of acetic acid).
-
Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite, washing the filter cake with hot water.
-
Combine the filtrates and acidify with concentrated HCl to pH 1-2.
-
Cool the acidified solution in an ice bath to precipitate the dicarboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
Selective Protection
To achieve selective functionalization of one hydroxyl group, a common strategy is to first protect one of the hydroxyls with a suitable protecting group. The use of a bulky protecting group, such as a silyl ether, with one equivalent of the reagent may favor the formation of the mono-protected species.
Workflow: Selective Mono-functionalization
A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyrazole derivatives. Pyrazole-containing compounds represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines detailed experimental protocols, presents key quantitative data from recent studies, and visualizes critical pathways and workflows to facilitate further research and development in this promising area.
Data Presentation: Biological Activities of Pyrazole Derivatives
The following tables summarize the quantitative data on the biological activities of various novel pyrazole derivatives as reported in recent scientific literature.
Table 1: Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 43 | MCF-7 (Breast) | PI3 Kinase Inhibition | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 15 | MCF-7 (Breast) | Tubulin Polymerization | 0.042 | CA-4 | - | [1] |
| Compound 15 | PC3 (Prostate) | Tubulin Polymerization | 0.61 | CA-4 | - | [1] |
| Compound 15 | A549 (Lung) | Tubulin Polymerization | 0.76 | CA-4 | - | [1] |
| Compound 29 | HepG2 (Liver) | Cytotoxicity | 10.05 | - | - | [1] |
| Compound 29 | MCF-7 (Breast) | Cytotoxicity | 17.12 | - | - | [1] |
| Compound 29 | Caco2 (Colon) | Cytotoxicity | 25.24 | - | - | [1] |
| Compound 29 | A549 (Lung) | Cytotoxicity | 29.95 | - | - | [1] |
| Compound 33 | Various | CDK2 Inhibition | 0.074 | Doxorubicin | 24.7–64.8 | [1] |
| Compound 34 | Various | CDK2 Inhibition | 0.095 | Doxorubicin | 24.7–64.8 | [1] |
| Compound 50 | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.71 | Erlotinib/Sorafenib | 10.6/1.06 | [1] |
| Compound 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 | ABT-751 | - | [2] |
| Compound 5b | A549 (Lung) | Tubulin Polymerization | 0.69 | ABT-751 | - | [2] |
| Compound 5e | HCT-116 (Colon) | Xanthine Oxidase Inhibition | 3.6-24.6 | - | - | |
| Compound 9 | Various | Cytotoxicity | 3.59 (GI50) | Sorafenib | 1.90 (GI50) | [3] |
| Compound 6a | HOP-92 (Lung) | Cytotoxicity | 1.65 (GI50) | - | - | [3] |
| Compound 7 | HOP-92 (Lung) | Cytotoxicity | 1.61 (GI50) | - | - | [3] |
Table 2: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound ID | Target/Assay | IC50 (µM) | Selectivity Index (COX-2/COX-1) | In Vivo Model | Edema Reduction (%) | Citation |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | - | - | [4] |
| Celecoxib Analog | COX-2 | 0.04 (Ki) | - | - | - | [4] |
| Unnamed Pyrazole | 5-LOX | 0.1–0.5 | - | - | - | [4] |
| Unnamed Pyrazole | iNOS | 2–5 | - | - | - | [4] |
| Unnamed Pyrazole | DPPH Radical Scavenging | 10 | - | - | - | [4] |
| 3,5-diarylpyrazole | COX-2 | 0.01 | - | - | - | [4] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03/0.12 | - | Carrageenan-induced paw edema | 75 | [4] |
| Compound T3 | COX-2 | 0.781 | 5.96 | - | - | [5] |
| Compound T5 | COX-2 | 0.781 | 7.16 | - | - | [5] |
| Compound 9 | COX-2 | 0.01 | 344.56 | - | - | [6] |
| Compound 2g | Lipoxygenase | 80 | - | - | - | [7] |
Table 3: Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Citation |
| Compound 21a | Aspergillus niger | Agar Diffusion | 35 | 2.9-7.8 | [8] |
| Compound 21a | Staphylococcus aureus | Agar Diffusion | 22 | 62.5-125 | [8] |
| Compound 21a | Bacillus subtilis | Agar Diffusion | 30 | 62.5-125 | [8] |
| Compound 21a | Klebsiella pneumoniae | Agar Diffusion | 20 | 62.5-125 | [8] |
| Compound 21a | Escherichia coli | Agar Diffusion | 27 | 62.5-125 | [8] |
| Compound 21c | Candida albicans | Agar Diffusion | 25 | - | [8] |
| Compound 3 | Escherichia coli | Broth Dilution | - | 0.25 | [9] |
| Compound 4 | Streptococcus epidermidis | Broth Dilution | - | 0.25 | [9] |
| Compound 2 | Aspergillus niger | Broth Dilution | - | 1 | [9] |
| Compound 3c | Staphylococcus (MDR) | Broth Dilution | - | 32-64 | [10] |
| Compound 4b | Staphylococcus (MDR) | Broth Dilution | - | 32-64 | [10] |
| Compound 4a | Mycobacterium tuberculosis | Broth Dilution | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological screening of pyrazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microplates
-
Test pyrazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.[12][13]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cotton swabs
-
Sterile paper discs (6 mm diameter)
-
Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Chloramphenicol) and antifungal (e.g., Clotrimazole) discs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.[6]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazole derivative onto the surface of the inoculated agar plate. Also, place a standard antibiotic/antifungal disc and a solvent control disc.[6]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[8]
-
Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. The results are compared with the standard antimicrobial agent.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test pyrazole derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)
-
Plethysmometer
Procedure:
-
Animal Grouping and Acclimatization: Divide the rats into groups (n=5-6 per group): a control group, a standard drug group, and test groups receiving different doses of the pyrazole derivatives. Allow the animals to acclimatize for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.[5][8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][8]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. apec.org [apec.org]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1H-Pyrazole-3,5-dimethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1H-pyrazole-3,5-dimethanol and its derivatives, along with detailed protocols for evaluating their antimicrobial properties. Pyrazole-containing compounds are a significant class of heterocycles known for a wide range of biological activities, including antimicrobial effects[1][2]. The functionalization of the pyrazole core at the 3 and 5 positions with methanol groups offers opportunities for creating novel derivatives with potential therapeutic applications.
I. Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3,5-dimethylpyrazole. This involves an oxidation reaction to form the dicarboxylic acid, followed by esterification and subsequent reduction.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
This protocol is adapted from the oxidation of 3,5-dimethyl-1H-pyrazole[3].
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in deionized water and heat the solution to 70°C.
-
Slowly add potassium permanganate to the heated solution while maintaining the temperature below 90°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with water.
-
Acidify the filtrate with hydrochloric acid to a pH of 2.
-
Allow the solution to stand overnight to facilitate the precipitation of the product.
-
Collect the precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid[3].
Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This protocol is based on the esterification of 1H-pyrazole-3,5-dicarboxylic acid[4].
Materials:
-
1H-Pyrazole-3,5-dicarboxylic acid
-
Methanol (MeOH)
-
Gaseous hydrogen chloride (HCl) or Thionyl chloride (SOCl₂)
Procedure:
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in methanol.
-
Saturate the mixture with gaseous HCl or add thionyl chloride dropwise at 0°C[4].
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to cool to room temperature and stand overnight.
-
Collect the resulting precipitate by filtration and wash with cold methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate[4].
Protocol 3: Synthesis of this compound
This protocol is based on the reduction of the corresponding dicarboxylate ester, a common method for producing diols[5].
Materials:
-
Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 4: Synthesis of this compound Derivatives (General)
The hydroxyl groups of this compound can be further functionalized to produce ethers and esters, allowing for the exploration of structure-activity relationships[6].
-
Esterification: React this compound with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane.
-
Etherification: Treat this compound with an alkyl halide in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF.
II. Antimicrobial Assays
The antimicrobial activity of the synthesized this compound derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method[7][8][9][10].
Experimental Protocols
Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and inoculum only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (a known antibiotic) and a negative control (no compound) on each plate.
-
Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11][12][13].
III. Data Presentation
While specific antimicrobial data for this compound derivatives is not extensively available in the current literature, the following tables provide an example of how to structure the results from the antimicrobial assays. Data for structurally related pyrazole derivatives are included for reference.
Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Escherichia coli | Staphylococcus aureus | Reference |
| PD-1 | 5-hydroxy-3-methyl-pyrazole | 0.25 | >128 | [1] |
| PD-2 | 3,5-dimethyl azopyrazole | - | - | [2] |
| PD-3 | 1,3,5-trisubstituted pyrazole | - | - |
Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Candida albicans | Aspergillus niger | Reference |
| PD-4 | 5-hydroxy-3-methyl-pyrazole | >128 | 1 | [1] |
| PD-5 | 1,3,5-trisubstituted pyrazole | - | - |
IV. Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound and its derivatives.
Diagram 2: Antimicrobial Assay Workflow
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Reduction of some esters of pyrazole-3,4-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 142179-08-6 | Benchchem [benchchem.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazole-3,5-dimethanol as a Ligand in Coordination Chemistry
Note: Extensive literature searches for the coordination chemistry of 1H-Pyrazole-3,5-dimethanol yielded limited specific data and experimental protocols. Therefore, this document provides a representative guide based on the well-studied, structurally related ligand, 3,5-dimethyl-1H-pyrazole . The methodologies and principles outlined here can serve as a foundational template for researchers and drug development professionals to design and conduct experiments with this compound.
Introduction to Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole and its derivatives are a significant class of N-heterocyclic ligands in coordination chemistry. Their utility stems from the presence of two adjacent nitrogen atoms, which can coordinate to metal ions in various modes. The substituents on the pyrazole ring, such as the hydroxymethyl groups in this compound, can further influence the electronic and steric properties of the resulting metal complexes, as well as introduce additional donor sites for coordination or hydrogen bonding. These characteristics make pyrazole-based ligands versatile building blocks for constructing coordination compounds with diverse applications in catalysis, materials science, and medicinal chemistry.
Synthesis of Pyrazole-Based Ligands
A common and straightforward method for the synthesis of 3,5-disubstituted-1H-pyrazoles involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of the analogous 3,5-dimethyl-1H-pyrazole, acetylacetone is reacted with hydrazine hydrate.
Caption: General synthesis of 3,5-dimethyl-1H-pyrazole.
Coordination Chemistry of 3,5-dimethyl-1H-pyrazole: A Representative Example
3,5-dimethyl-1H-pyrazole can coordinate to metal ions as a neutral ligand or, upon deprotonation, as an anionic pyrazolate ligand. The coordination can be monodentate, bridging two or more metal centers.
Representative Coordination Complex Data
The following table summarizes crystallographic data for a representative hexanuclear sodium(I) complex with 3,5-dimethyl-1H-pyrazole, illustrating its coordination behavior.[1]
| Parameter | Value |
| Complex | Na₆(C₅H₈N₂)₄(C₅H₇N₂)₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2194(5) |
| b (Å) | 24.1554(9) |
| c (Å) | 11.3311(4) |
| β (°) ** | 109.942(1) |
| V (ų) ** | 3143.99(8) |
| Z | 2 |
Table 1: Crystallographic data for a hexanuclear Na(I) complex with 3,5-dimethyl-1H-pyrazole and its anion.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of the representative ligand and a coordination complex. These should be adapted based on the specific metal salt and desired product when working with this compound.
Protocol for the Synthesis of 3,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the solution while stirring.
-
Attach a condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for ligand synthesis.
Protocol for the Synthesis of a Representative Metal Complex
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Metal salt (e.g., Cu(ClO₄)₂, CoI₂, etc.)
-
Appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
Beakers or reaction vials
-
Stir plate and stir bar
Procedure:
-
Dissolve the 3,5-dimethyl-1H-pyrazole ligand in a suitable solvent in a beaker.
-
In a separate beaker, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The molar ratio of ligand to metal can be varied to obtain different coordination environments (e.g., 1:1, 2:1).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 1-24 hours).
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent, vapor diffusion, or layering techniques.
Caption: Experimental workflow for complex synthesis.
Characterization of Coordination Complexes
The synthesized complexes should be characterized using a variety of analytical techniques to determine their structure and properties.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry. |
| Infrared (IR) Spectroscopy | Identifies the coordination of the pyrazole ligand to the metal ion by observing shifts in the N-H and C=N stretching frequencies. For this compound, changes in the O-H stretch would also be informative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the presence of the ligand in the complex and provide information about its symmetry in solution. |
| Elemental Analysis | Determines the empirical formula of the complex. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |
Table 2: Common characterization techniques for pyrazole-based coordination complexes.
Potential Applications and Future Directions
While specific applications for this compound complexes are not yet documented, based on related pyrazole chemistry, potential areas of interest include:
-
Catalysis: The hydroxymethyl groups could act as secondary coordination sites or participate in hydrogen bonding, influencing the catalytic activity of the metal center.
-
Bioinorganic Chemistry: Pyrazole-containing compounds have shown a range of biological activities. Metal complexes of this compound could be explored for their therapeutic or diagnostic potential.
-
Supramolecular Chemistry: The ability of the hydroxyl groups to form hydrogen bonds could be exploited to construct novel supramolecular architectures and metal-organic frameworks (MOFs).
Researchers are encouraged to adapt the provided protocols to synthesize and characterize novel coordination complexes of this compound and explore their properties and potential applications.
References
Application Notes and Protocols for the Oxidation of 1H-Pyrazole-3,5-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the oxidation of 1H-Pyrazole-3,5-dimethanol to 1H-pyrazole-3,5-dicarboxylic acid. Two primary methods are presented: oxidation using potassium permanganate (KMnO4) and the Jones oxidation. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, offering a pathway to a key building block for various pharmaceutical compounds.
Introduction
1H-pyrazole-3,5-dicarboxylic acid is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, planar structure and the presence of two carboxylic acid moieties make it an ideal scaffold for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The controlled oxidation of this compound is a critical step in accessing this important synthetic precursor. This application note details two effective methods for this transformation, providing comprehensive protocols, data presentation, and workflow diagrams to facilitate successful execution in a laboratory setting.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the oxidation of a substituted 1H-pyrazole to its dicarboxylic acid derivative, based on the oxidation of 3,5-dimethyl-1H-pyrazole.[1] Yields for the oxidation of this compound are expected to be in a similar range.
| Parameter | Potassium Permanganate Oxidation | Jones Oxidation |
| Starting Material | This compound | This compound |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | Jones Reagent (CrO3/H2SO4/acetone) |
| Product | 1H-Pyrazole-3,5-dicarboxylic acid | 1H-Pyrazole-3,5-dicarboxylic acid |
| Typical Yield | ~33% (based on dimethyl analog)[1] | Expected to be moderate to high |
| Reaction Temperature | 70-90 °C[1] | 0-35 °C |
| Reaction Time | Several hours | Typically rapid (minutes to a few hours) |
| Solvent | Water[1] | Acetone |
| Product Melting Point | 292-295 °C (decomposes) | 292-295 °C (decomposes) |
Experimental Protocols
Two robust methods for the oxidation of this compound are presented below.
Method 1: Potassium Permanganate Oxidation
This protocol is adapted from the successful oxidation of 3,5-dimethyl-1H-pyrazole.[1]
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the solution to 70 °C.
-
Slowly add a stoichiometric excess of potassium permanganate to the heated solution. The amount of KMnO4 should be calculated based on the balanced chemical equation for the oxidation of two primary alcohol groups to carboxylic acids.
-
Maintain the reaction temperature between 70-90 °C and continue stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO2) precipitate.
-
After the reaction is complete (typically after several hours, when the purple color no longer disappears), cool the mixture to room temperature.
-
Filter the mixture to remove the MnO2 precipitate and wash the filter cake with water.
-
Combine the filtrate and the washings.
-
Acidify the filtrate with aqueous HCl to a pH of approximately 2.
-
Allow the solution to stand, preferably overnight, to allow for the precipitation of the 1H-pyrazole-3,5-dicarboxylic acid.
-
Collect the white crystalline product by filtration, wash with a small amount of cold water, and dry.
Method 2: Jones Oxidation
The Jones oxidation is a classic and effective method for the oxidation of primary alcohols to carboxylic acids.[2][3][4]
Materials:
-
This compound
-
Jones Reagent (a solution of chromium trioxide and sulfuric acid in water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Standard laboratory glassware (three-necked flask, dropping funnel, thermometer, filtration apparatus)
-
Ice bath
-
Mechanical stirrer
Procedure:
-
Dissolve this compound in acetone in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.
-
Cool the solution in an ice-water bath to approximately 0-5 °C.
-
Slowly add the Jones Reagent from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 35 °C.[5]
-
Continue adding the reagent until a persistent orange color of the excess Cr(VI) is observed.
-
Stir the reaction mixture for a short period after the addition is complete to ensure full conversion.
-
Quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium(III) salts forms.
-
Neutralize the reaction mixture by the careful, portion-wise addition of sodium bicarbonate until the pH is neutral.
-
Filter the suspension to remove the chromium salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Visualizations
Experimental Workflow: Potassium Permanganate Oxidation
Caption: Workflow for KMnO4 Oxidation.
Logical Relationship: Jones Oxidation Pathway
Caption: Jones Oxidation Pathway.
References
Application of 1H-Pyrazole-3,5-dimethanol in the Synthesis of Energetic Materials
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe the potential application of 1H-Pyrazole-3,5-dimethanol in the synthesis of energetic materials. To date, a comprehensive literature search has not revealed published work detailing the use of this specific precursor for the synthesis of the energetic compounds described herein. The proposed synthetic routes are based on well-established chemical principles for the conversion of alcohols to energetic functionalities. The predicted properties of the resulting compounds are theoretical and would require experimental verification. Extreme caution should be exercised when attempting any synthesis of energetic materials.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core with two hydroxymethyl substituents. The presence of these reactive hydroxyl groups presents an opportunity for its use as a scaffold in the synthesis of novel energetic materials. By converting the hydroxyl moieties into explosophoric groups, such as nitrate esters or azides, it is theoretically possible to synthesize new secondary explosives. The pyrazole ring itself is a nitrogen-rich heterocycle, which can contribute positively to the heat of formation and gas-phase products upon decomposition, desirable characteristics for energetic materials.[1]
This document outlines the proposed synthesis of two potential energetic materials derived from this compound: 3,5-bis(nitratomethyl)-1H-pyrazole (1) and 3,5-bis(azidomethyl)-1H-pyrazole (2) . Detailed hypothetical protocols for their synthesis are provided, along with a comparative table of their predicted energetic properties.
Proposed Energetic Materials
The two primary energetic derivatives proposed from this compound are:
-
3,5-bis(nitratomethyl)-1H-pyrazole (1): This compound introduces two nitrate ester groups, which are well-known for their energetic properties.[2][3] The nitration of polyols is a common strategy for producing powerful explosives like nitroglycerin and pentaerythritol tetranitrate (PETN).[4][5]
-
3,5-bis(azidomethyl)-1H-pyrazole (2): This compound incorporates two azido groups. Organic azides are a class of energetic materials known for their high nitrogen content and positive heats of formation.[6][7]
Data Presentation: Predicted Energetic Properties
The following table summarizes the predicted energetic properties of the proposed compounds. These values are theoretical estimations based on empirical calculations and comparison with known energetic materials containing similar functional groups. Experimental verification is required to confirm these properties.
| Property | 3,5-bis(nitratomethyl)-1H-pyrazole (1) (Predicted) | 3,5-bis(azidomethyl)-1H-pyrazole (2) (Predicted) | RDX (Reference)[8] |
| Molecular Formula | C₅H₆N₄O₆ | C₅H₆N₈ | C₃H₆N₆O₆ |
| Molecular Weight ( g/mol ) | 218.13 | 194.17 | 222.12 |
| Density (g/cm³) | ~1.75 | ~1.65 | 1.82 |
| Detonation Velocity (m/s) | ~8500 | ~8000 | 8750 |
| Detonation Pressure (GPa) | ~32 | ~28 | 34.0 |
| Oxygen Balance (%) | -22.0 | -82.4 | -21.6 |
| Impact Sensitivity (J) | Moderate to High | Moderate | 7.4 |
| Friction Sensitivity (N) | Moderate | Moderate | 120 |
Experimental Protocols
Caution: The synthesis of energetic materials should only be attempted by trained professionals in a properly equipped laboratory with appropriate safety measures in place, including but not limited to blast shields, remote handling capabilities, and personal protective equipment.
Synthesis of 3,5-bis(nitratomethyl)-1H-pyrazole (1)
This protocol is based on the general method of nitrating alcohols using a mixture of nitric and sulfuric acids.[4][9]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (99%)
-
Dichloromethane
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Ice-salt bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid to -5 to 0 °C using an ice-salt bath.
-
Dissolve this compound in a minimal amount of dichloromethane.
-
Slowly add the solution of this compound to the cold mixed acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,5-bis(nitratomethyl)-1H-pyrazole.
Synthesis of 3,5-bis(azidomethyl)-1H-pyrazole (2)
This protocol is a hypothetical adaptation of the conversion of alcohols to azides using diphenylphosphoryl azide (DPPA) and a base, a variation of the Mitsunobu reaction.[10][11][12]
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated Ammonium Chloride solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound in anhydrous toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add diphenylphosphoryl azide (DPPA) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford pure 3,5-bis(azidomethyl)-1H-pyrazole.
Visualizations
Caption: Proposed synthetic routes from this compound.
Caption: Experimental workflow for the synthesis of 3,5-bis(nitratomethyl)-1H-pyrazole.
Caption: Experimental workflow for the synthesis of 3,5-bis(azidomethyl)-1H-pyrazole.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Short Review of Nitric Esters and Their Role in Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrate ester - Wikipedia [en.wikipedia.org]
- 5. ndia.dtic.mil [ndia.dtic.mil]
- 6. vti.mod.gov.rs [vti.mod.gov.rs]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Energetic N,N'-ethylene-bridged bis(nitropyrazoles): diversified functionalities and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 11. Organic azide - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Step-by-step synthesis of 1,3,5-trisubstituted pyrazoles using dimethanol precursors.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3,5-trisubstituted pyrazoles. While the term "dimethanol precursors" is not standard, this guide focuses on the prevalent and well-documented synthesis using 1,3-dicarbonyl compounds (such as 1,3-diketones), which are the most common precursors for this class of compounds. Pyrazoles are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[1][2] Many approved drugs, including Celecoxib (a COX-2 inhibitor), Sildenafil (a phosphodiesterase inhibitor), and Rimonabant (a cannabinoid receptor inverse agonist), feature the 1,3,5-trisubstituted pyrazole scaffold.[1][2][3][4]
General Synthesis Workflow
The most common method for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a 1,3-diketone and a hydrazine derivative.[1][5][6] This reaction is often carried out under acidic conditions or with the aid of a catalyst.[1][5] The general workflow for this synthesis is depicted below.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1H-Pyrazole-3,5-dimethanol as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
1H-Pyrazole-3,5-dimethanol is a functionalized heterocyclic compound that holds significant promise as a versatile building block in the synthesis of pharmaceutical intermediates. The pyrazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory and analgesic to anticancer and antiviral.[1][2][3][4][5][6] The presence of two reactive hydroxymethyl groups at the 3 and 5 positions of the pyrazole ring in this compound offers multiple avenues for chemical modification, allowing for the construction of complex molecular architectures.[7] These hydroxyl moieties can be readily converted into a variety of other functional groups, such as ethers, esters, aldehydes, and carboxylic acids, making this molecule a valuable starting material for drug discovery and development.[7]
These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, including its potential synthetic routes and detailed protocols for its functionalization into key pharmaceutical intermediates.
Synthesis of this compound
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Applications in Pharmaceutical Intermediate Synthesis
The true value of this compound lies in its potential for derivatization. The two primary alcohol functionalities serve as handles for a variety of chemical transformations, enabling the synthesis of a diverse library of pharmaceutical intermediates.
Functionalization of Hydroxyl Groups
The hydroxyl groups of this compound can be selectively or fully functionalized to yield a range of derivatives. The following diagram illustrates the key synthetic pathways for the derivatization of this building block.
Caption: Key functionalization pathways for this compound.
Experimental Protocols
The following are generalized, representative protocols for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis of 3,5-Bis(benzyloxymethyl)-1H-pyrazole (Etherification)
This protocol describes the conversion of the hydroxyl groups to benzyl ethers, a common protecting group strategy and a building block for further modifications.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | |
| Sodium Hydride (60%) | 2.2 | Handle with care under inert atmosphere. |
| Benzyl Bromide | 2.2 | Lachrymator, handle in a fume hood. |
Protocol 2: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid (Oxidation)
This protocol outlines the two-step oxidation of the diol to a dicarboxylic acid, a key intermediate for the synthesis of amides, esters, and other derivatives.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for the first step
-
Potassium permanganate (KMnO₄) or Jones reagent for the second step
-
Dichloromethane (DCM) for the first step
-
Acetone/Water for the second step
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Step A: Diol to Dialdehyde):
-
To a stirred solution of this compound (1.0 eq.) in DCM, add PCC (2.5 eq.) or DMP (2.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrazole-3,5-dicarbaldehyde, which can be used in the next step without further purification.
Procedure (Step B: Dialdehyde to Dicarboxylic Acid):
-
Dissolve the crude dialdehyde from Step A in a mixture of acetone and water.
-
Cool the solution to 0 °C and add a solution of potassium permanganate (KMnO₄) (2.5 eq.) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the reaction mixture with concentrated HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1H-pyrazole-3,5-dicarboxylic acid.
| Reactant (Step A) | Molar Ratio | Notes |
| This compound | 1.0 | |
| PCC or DMP | 2.5 | Use in a well-ventilated fume hood. |
| Reactant (Step B) | Molar Ratio | Notes |
| 1H-Pyrazole-3,5-dicarbaldehyde | 1.0 | Crude from Step A. |
| Potassium Permanganate | 2.5 | Strong oxidant. |
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its bifunctional nature allows for diverse chemical modifications, providing access to novel pyrazole derivatives with potential therapeutic applications. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic utility of this promising compound in their drug discovery and development programs. Further exploration of regioselective functionalization and the synthesis of unsymmetrical derivatives will undoubtedly expand the chemical space accessible from this versatile starting material.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound | 142179-08-6 | Benchchem [benchchem.com]
Methods for the Functionalization of 1H-Pyrazole-3,5-dimethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrazole ring in 1H-Pyrazole-3,5-dimethanol. This versatile building block, featuring reactive sites on the pyrazole nucleus and the hydroxyl groups of the methanol substituents, offers a gateway to a diverse range of novel compounds with potential applications in medicinal chemistry and materials science.
Overview of Functionalization Strategies
The functionalization of this compound can be strategically directed to three primary locations: the N1-position of the pyrazole ring, the C4-position of the ring, and the hydroxyl groups of the 3,5-dimethanol substituents. The selection of the appropriate method allows for the synthesis of a wide array of derivatives, including N-substituted, C4-functionalized, and O-substituted pyrazoles.
A general workflow for the functionalization of this compound is outlined below. Depending on the desired final product, a protection-deprotection strategy for the hydroxyl groups may be necessary to avoid unwanted side reactions.
Caption: General workflow for the functionalization of this compound.
Functionalization of the Pyrazole Ring
N-Functionalization: Alkylation and Arylation
The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile to achieve N-substitution. This is a common strategy to introduce alkyl or aryl groups at the N1 position, which can significantly impact the biological activity and physicochemical properties of the resulting compounds.
Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the N-alkylation of pyrazoles.[1]
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
-
Procedure: a. To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. d. Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | 3-Methyl-5-phenyl-1-(phenethyl)-1H-pyrazole | 40 |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | 1-Phenethyl-4-chloro-1H-pyrazole | 91 |
Note: The yields are based on similar pyrazole alkylation reactions and may vary for this compound.[2]
C4-Functionalization: Electrophilic Substitution
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C4 position, especially when the 3 and 5 positions are already substituted.[3] Common electrophilic substitution reactions include halogenation, nitration, and formylation.
2.2.1. Halogenation
Halogenation introduces a halogen atom (Cl, Br, I) at the C4 position, providing a handle for further functionalization through cross-coupling reactions. N-Halosuccinimides (NCS, NBS, NIS) are commonly used reagents for this purpose.[4]
Experimental Protocol: C4-Bromination
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM))
-
-
Procedure: a. Dissolve this compound (1.0 eq) in the chosen solvent. b. Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature and monitor by TLC. d. Once the starting material is consumed, remove the solvent under reduced pressure. e. Partition the residue between water and an organic solvent. f. Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine. g. Dry the organic layer, concentrate, and purify the product by column chromatography.
| Starting Material | Reagent | Solvent | Product | Yield (%) |
| 3-Aryl-1H-pyrazol-5-amine | NBS | DMSO | 4-Bromo-3-aryl-1H-pyrazol-5-amine | 80-95 |
| 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene | NBS | Ethanol | 4-Bromo-1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene | ~90 |
Note: Yields are based on halogenation of other substituted pyrazoles and may differ for this compound.[4]
2.2.2. Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings.[5] For pyrazoles, this reaction typically occurs at the C4 position. The resulting aldehyde can be a versatile intermediate for various subsequent transformations. It's important to note that N-unsubstituted pyrazoles may fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[6] Therefore, N-protection or N-alkylation prior to formylation is often necessary. The hydroxyl groups of this compound may also react with the Vilsmeier reagent, leading to chloro-substitution.[7]
Caption: Vilsmeier-Haack formylation pathway.
Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical, requires N-protection)
-
Materials:
-
N-Protected this compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Sodium hydroxide (NaOH) solution
-
-
Procedure: a. Cool DMF in an ice bath and slowly add POCl₃ (2-3 eq) while maintaining the temperature below 5 °C to form the Vilsmeier reagent. b. To this mixture, add a solution of N-protected this compound (1.0 eq) in DMF dropwise. c. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC. d. Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. e. Neutralize the solution with a cold aqueous NaOH solution to pH 7-8. f. Extract the product with an organic solvent. g. Dry, concentrate, and purify the crude product.
| Starting Material | Reagent | Product | Yield (%) |
| N-alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃/DMF | N-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Good |
| Hydrazones | POCl₃/DMF | Pyrazole-4-carbaldehydes | Moderate to Good |
Note: These are general yields for Vilsmeier-Haack reactions on pyrazoles.[3][6]
Functionalization of the 3,5-Dimethanol Substituents
The primary alcohol functionalities at the 3 and 5 positions offer additional sites for modification, such as oxidation, esterification, and etherification.
Oxidation to Aldehydes or Carboxylic Acids
The hydroxyl groups can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. Milder oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can selectively oxidize the primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (KMnO₄) will lead to the corresponding dicarboxylic acid.[8]
Experimental Protocol: Oxidation to 1H-Pyrazole-3,5-dicarbaldehyde
-
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Solvent (e.g., Dichloromethane (DCM), Chloroform)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in a suitable solvent, add activated MnO₂ (5-10 eq). b. Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours to a day, as monitored by TLC. c. Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. d. Wash the Celite pad thoroughly with the solvent. e. Combine the filtrates and concentrate under reduced pressure to obtain the crude dialdehyde, which can be purified by crystallization or column chromatography.
Esterification
Esterification of the hydroxyl groups can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base.[9]
Experimental Protocol: Diesterification with Acyl Chloride
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 eq)
-
Base (e.g., Pyridine, Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
-
Procedure: a. Dissolve this compound (1.0 eq) in the chosen solvent and add the base (2.5 eq). b. Cool the mixture to 0 °C and add the acyl chloride (2.2 eq) dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction with water and extract the product with an organic solvent. e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry, concentrate, and purify the product by column chromatography.
Protection and Deprotection of Hydroxyl Groups
To perform selective functionalization on the pyrazole ring without interference from the hydroxyl groups, a protection-deprotection strategy is often employed. Silyl ethers are a common choice for protecting hydroxyl groups due to their ease of formation and removal under specific conditions.[10]
Protection as Tert-butyldimethylsilyl (TBDMS) Ethers
Experimental Protocol: Silyl Ether Protection
-
Materials:
-
This compound
-
Tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq)
-
Imidazole (2.5 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
-
Procedure: a. Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in DMF. b. Add TBDMSCl (2.2 eq) portion-wise at room temperature. c. Stir the mixture until the reaction is complete (monitored by TLC). d. Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether). e. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. f. Concentrate under reduced pressure and purify the silyl-protected pyrazole by column chromatography.
Deprotection of TBDMS Ethers
The TBDMS protecting group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[11]
Experimental Protocol: Silyl Ether Deprotection
-
Materials:
-
3,5-Bis(tert-butyldimethylsilyloxymethyl)-1H-pyrazole
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) (2.2 eq)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
-
Procedure: a. Dissolve the silyl-protected pyrazole (1.0 eq) in THF. b. Add the TBAF solution (2.2 eq) dropwise at room temperature. c. Stir the reaction for a few hours, monitoring the deprotection by TLC. d. Once complete, quench the reaction with saturated aqueous ammonium chloride solution. e. Extract the product with an organic solvent, dry the organic layer, and concentrate. f. Purify the deprotected this compound by column chromatography or crystallization.
By employing these functionalization strategies, researchers can access a rich library of novel pyrazole derivatives based on the this compound scaffold, enabling further exploration of their potential in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1H-Pyrazole-3,5-dimethanol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Pyrazole-3,5-dimethanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the formation of a pyrazole diester followed by its reduction.
Step 1: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low or no yield of the desired diethyl 1H-pyrazole-3,5-dicarboxylate. | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is refluxed for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure starting materials. | Use freshly distilled or purified starting materials. | |
| Incorrect stoichiometry of reactants. | Carefully measure and ensure the correct molar ratios of the reactants. | |
| Formation of significant side products. | Reaction temperature is too high, leading to decomposition or side reactions. | Maintain a gentle reflux and avoid excessive heating. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents to prevent hydrolysis of the ester. | |
| Difficulty in isolating the product. | Product is soluble in the aqueous layer during work-up. | Saturate the aqueous layer with a salt like sodium chloride to decrease the polarity and improve extraction efficiency. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Step 2: Reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate to this compound
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Incomplete reduction of the ester groups. | Insufficient amount of Lithium Aluminum Hydride (LiAlH₄). | Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per ester group) to ensure complete reduction. |
| LiAlH₄ has degraded due to exposure to moisture. | Use fresh, dry LiAlH₄. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction time is too short. | Allow the reaction to proceed for a sufficient duration, monitoring by TLC until the starting material is consumed. | |
| Low yield of this compound. | Product loss during the work-up procedure. | The work-up for LiAlH₄ reactions is critical. A common and effective method is the Fieser work-up: for a reaction with 'x' g of LiAlH₄, cautiously and sequentially add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water, with vigorous stirring. This should produce a granular precipitate that is easy to filter. |
| The product may be complexed with aluminum salts. | The Fieser work-up helps to minimize this. Ensure thorough extraction of the filtrate with a polar organic solvent like ethyl acetate or THF. | |
| The final product is difficult to purify. | Presence of aluminum salts in the crude product. | Ensure complete precipitation and efficient filtration of the aluminum salts during the work-up. A Celite pad can aid in filtration. |
| The product is highly polar and may adhere to silica gel during column chromatography. | Use a more polar eluent system or consider alternative purification methods like recrystallization. |
Experimental Protocols
1. Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
This procedure is based on established methods for the synthesis of pyrazole dicarboxylates.
-
Materials:
-
Diethyl 2-oxomalonate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-oxomalonate (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
2. Synthesis of this compound
This is a general procedure for the reduction of esters using LiAlH₄.
-
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, add LiAlH₄ (4-6 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Perform a Fieser work-up by cautiously and sequentially adding the following with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
3'x' mL of water.
-
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of a granular precipitate.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Yields
| Step | Reactants | Solvent | Key Reagents | Typical Reaction Time | Typical Yield |
| 1. Esterification | Diethyl 2-oxomalonate, Hydrazine hydrate | Ethanol | Glacial Acetic Acid (cat.) | 4-6 hours | 70-85% |
| 2. Reduction | Diethyl 1H-pyrazole-3,5-dicarboxylate | Anhydrous THF | LiAlH₄ | 2-4 hours | 60-75% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for LiAlH₄ Reduction
Caption: Troubleshooting guide for the LiAlH₄ reduction step.
Technical Support Center: Purification of Crude 1H-Pyrazole-3,5-dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1H-Pyrazole-3,5-dimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials and side reactions during the synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound (like 1,3-dihydroxyacetone) with hydrazine. Potential impurities include:
-
Unreacted Hydrazine: Highly polar and water-soluble.
-
Incompletely Cyclized Intermediates: These may include hydrazones or other condensation products that have not fully formed the pyrazole ring.
-
Polymeric Materials: Self-condensation of 1,3-dihydroxyacetone or its reaction with hydrazine can lead to the formation of higher molecular weight byproducts.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
Q2: What are the recommended purification techniques for this compound?
A2: Due to the polar nature of the two hydroxyl groups, the primary purification methods are recrystallization and silica gel column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A mixed solvent system is often effective for recrystallization. A common choice is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, ethanol, or methanol) and a non-polar solvent in which it is less soluble (e.g., hexanes or water)[1]. The ideal solvent system should dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor.
Q4: What is a suitable mobile phase for silica gel column chromatography of this compound?
A4: Given the polarity of the compound, a polar mobile phase is required. A gradient elution is often most effective, starting with a less polar system and gradually increasing the polarity. A common solvent system is a mixture of ethyl acetate and methanol. For particularly polar impurities, a small amount of a more polar solvent like methanol can be added to the ethyl acetate. For some pyrazole compounds, deactivation of the silica gel with triethylamine can prevent the compound from sticking to the column.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir and gently heat the mixture until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hexanes to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 100% ethyl acetate) and load it onto the column.
-
Elution: Begin elution with 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., progressing from 1% to 10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of the more polar solvent (ethyl acetate) to redissolve the oil and allow for slower cooling. Seeding with a pure crystal can also help. |
| No Crystal Formation | The solution is not saturated enough, or crystallization is slow to initiate. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled to minimize solubility. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product Stuck on Column | The mobile phase is not polar enough to elute the highly polar compound. | Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. If the compound is basic, consider adding a small amount of triethylamine to the mobile phase to deactivate the silica gel. |
| Poor Separation | The polarity difference between the compound and impurities is small. | Use a shallower gradient during elution to improve resolution. Try a different solvent system, for example, dichloromethane/methanol. |
| Tailing of the Product Spot on TLC | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase to reduce tailing. |
Data Presentation
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, good for removing less soluble impurities. | Can have lower yields if the compound is partially soluble in the cold solvent; may not remove impurities with similar solubility. |
| Column Chromatography | >99% | 50-70% | High resolution for separating closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting logic for column chromatography issues.
References
Overcoming low yields in the synthesis of pyrazole-3,5-dicarbaldehyde from the dimethanol
Welcome to the technical support center for the synthesis of pyrazole-3,5-dicarbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, in the oxidation of pyrazole-3,5-dimethanol.
Frequently Asked Questions (FAQs)
Q1: My reaction to oxidize pyrazole-3,5-dimethanol is resulting in a very low yield of the desired dicarbaldehyde. What are the common causes?
Low yields in this oxidation are typically due to one or a combination of the following factors:
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Incomplete Oxidation: The reaction may not be going to completion, leaving significant amounts of the starting dimethanol or the intermediate mono-aldehyde.
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Over-oxidation: The desired dicarbaldehyde is being oxidized further to the corresponding dicarboxylic acid or a mono-aldehyde mono-carboxylic acid.
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Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of solvent can significantly impact the efficiency of the oxidation.
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Purification Losses: The target molecule, pyrazole-3,5-dicarbaldehyde, can be challenging to purify, leading to significant loss of product during workup and chromatography.
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Degradation of Starting Material or Product: The pyrazole ring or the aldehyde functionalities may be sensitive to the reaction conditions, leading to side reactions and degradation.
Q2: I am observing a significant amount of a more polar byproduct by TLC analysis. What is it likely to be and how can I minimize its formation?
A more polar byproduct is often the over-oxidized pyrazole-3,5-dicarboxylic acid. To minimize its formation:
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Use a Milder Oxidizing Agent: Strong oxidants like potassium permanganate are prone to over-oxidation. Consider using milder and more selective reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[1][2][3]
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Control the Stoichiometry: Use a carefully measured amount of the oxidizing agent. An excess of the oxidant will increase the likelihood of over-oxidation.
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Monitor the Reaction Closely: Track the progress of the reaction by thin-layer chromatography (TLC). Once the starting material is consumed and the desired product is the major spot, quench the reaction promptly to prevent further oxidation.
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Maintain Low Temperatures: For reactions like the Swern oxidation, maintaining a very low temperature (e.g., -78 °C) is crucial to prevent side reactions and over-oxidation.[3]
Q3: My reaction seems to stop at the mono-aldehyde stage. How can I drive the reaction to completion to form the dicarbaldehyde?
If the reaction stalls at the mono-aldehyde, consider the following:
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Increase the Amount of Oxidant: It's possible that an insufficient amount of the oxidizing agent was used. Try increasing the stoichiometry of the oxidant incrementally (e.g., from 2.2 equivalents to 2.5 or 3.0 equivalents for a diol).
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Extend the Reaction Time: The second oxidation may be slower than the first. Allow the reaction to stir for a longer period, while continuing to monitor by TLC.
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Increase the Reaction Temperature: If using a mild oxidant at low temperatures, a slight increase in temperature might be necessary to push the reaction to completion. However, this should be done cautiously to avoid over-oxidation.
Q4: What are the recommended purification strategies for pyrazole-3,5-dicarbaldehyde?
Pyrazole-3,5-dicarbaldehyde is a polar molecule, which can make purification challenging.
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Column Chromatography: Silica gel column chromatography is a common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the dicarbaldehyde from less polar impurities and any remaining starting material.
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Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure product.
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Aqueous Workup: During the workup, ensure that the pH is controlled to prevent any acid or base-catalyzed side reactions of the aldehyde groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield with Complex Mixture of Products | - Reaction temperature too high. - Incorrect choice of oxidant. - Prolonged reaction time. | - For Swern oxidation, strictly maintain temperature at -78°C during addition and -60°C to -45°C during reaction. - Switch to a milder oxidant like Dess-Martin periodinane (DMP) which can be run at room temperature.[1][2] - Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Significant Amount of Starting Material Remains | - Insufficient amount of oxidizing agent. - Incomplete activation of DMSO (for Swern oxidation). - Low reaction temperature or short reaction time. | - Increase the equivalents of the oxidizing agent (e.g., from 2.2 to 2.5 eq.). - Ensure reagents for Swern oxidation (e.g., oxalyl chloride, trifluoroacetic anhydride) are fresh and added under anhydrous conditions. - Allow the reaction to proceed for a longer duration or slightly increase the temperature, monitoring carefully for byproduct formation. |
| Main Byproduct is More Polar (Likely Dicarboxylic Acid) | - Over-oxidation. - Oxidizing agent is too strong. - Reaction not quenched in time. | - Use a more selective oxidant like DMP or MnO2.[1][4] - Carefully control the stoichiometry of the oxidant. - Quench the reaction immediately upon consumption of the starting material. |
| Difficulty in Isolating the Product | - Product is highly polar and potentially water-soluble. - Product may be unstable on silica gel. | - After aqueous workup, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Consider using a different stationary phase for chromatography, such as alumina. - If the product is suspected to be unstable on silica, minimize the time it is on the column and use a well-chosen eluent system for rapid elution. |
Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
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Preparation: To a solution of pyrazole-3,5-dimethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (2.2-2.5 eq.) in one portion.
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Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the solid dissolves and the layers are clear.
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Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Swern Oxidation
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Activation of DMSO: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (2.5 eq.) in anhydrous DCM and cool to -78 °C (a dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (3.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.
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Addition of Alcohol: Add a solution of pyrazole-3,5-dimethanol (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at this temperature.
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Addition of Base: Add triethylamine (TEA) (5.0 eq.) dropwise, keeping the temperature below -65 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
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Workup and Purification: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.[3]
Visualizations
Caption: Reaction pathway for the oxidation of pyrazole-3,5-dimethanol.
Caption: Troubleshooting workflow for low yields in the synthesis.
References
Side reactions to avoid during the derivatization of 1H-Pyrazole-3,5-dimethanol
Welcome to the technical support center for the derivatization of 1H-Pyrazole-3,5-dimethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions and Solutions
During the derivatization of this compound, the primary goal is typically the selective functionalization of the two primary hydroxyl groups at positions 3 and 5. However, the presence of the pyrazole ring, with its reactive N-H proton, introduces the possibility of several side reactions. This guide provides solutions to the most common challenges.
Issue 1: N-Alkylation or N-Acylation instead of O-Alkylation or O-Acylation
Symptoms:
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Formation of a mixture of products with different polarities, often difficult to separate.
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NMR analysis shows modification at the pyrazole nitrogen (disappearance of the N-H signal and/or characteristic shifts of pyrazole ring protons) in addition to or instead of the desired O-derivatization.
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Mass spectrometry data indicates the addition of one or two alkyl/acyl groups to the starting material, but the fragmentation pattern is inconsistent with exclusive O-substitution.
Cause: The pyrazole N-H proton is acidic (pKa ≈ 14.2), making the pyrazole ring nucleophilic upon deprotonation, especially under basic conditions.[1] This competes with the nucleophilicity of the primary hydroxyl groups.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| N-Protection | 1. Boc Protection: React this compound with di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine or DMAP in a suitable solvent (e.g., THF, DCM) at room temperature. 2. Sulfonyl Protection: React with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. 3. THP Protection: React with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid). | Complete protection of the pyrazole N-H, allowing for selective O-derivatization of the hydroxyl groups. The protecting group can be removed later under specific conditions (e.g., acid for Boc and THP, reductive conditions for some sulfonyl groups). |
| Use of Mild Bases | Employ weaker bases such as sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | Reduced deprotonation of the pyrazole N-H, favoring the reaction at the more nucleophilic hydroxyl groups. |
| Mitsunobu Reaction | For etherification, use the Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and the desired alcohol. | This reaction typically favors the alkylation of the more acidic proton, which in this case is the alcohol, under neutral conditions, thus minimizing N-alkylation. |
dot
Caption: Competing N- and O-alkylation pathways and the N-protection strategy.
Issue 2: Oxidation of Hydroxymethyl Groups
Symptoms:
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Formation of byproducts with higher polarity and different spectroscopic characteristics (e.g., appearance of aldehyde or carboxylic acid signals in NMR and IR).
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Mass spectrometry data indicates the presence of species with masses corresponding to the addition of oxygen atoms or loss of hydrogen atoms.
Cause: The primary alcohol functionalities are susceptible to oxidation to aldehydes or carboxylic acids, especially in the presence of certain reagents or under harsh reaction conditions (e.g., strong oxidizing agents, high temperatures, or prolonged reaction times in the presence of air).
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Use of Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. | Minimizes oxidation caused by atmospheric oxygen. |
| Degassed Solvents | Use solvents that have been degassed prior to use to remove dissolved oxygen. | Reduces the potential for solvent-mediated oxidation. |
| Avoid Strong Oxidizing Agents | Ensure that the reagents used for derivatization are free from oxidizing impurities. | Prevents unintentional oxidation of the alcohol groups. |
| Temperature Control | Maintain the reaction at the lowest effective temperature. | Reduces the rate of potential oxidation side reactions. |
dot
Caption: Potential oxidation side reactions of the hydroxymethyl groups.
Issue 3: Electrophilic Substitution on the Pyrazole Ring
Symptoms:
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Formation of a product with an additional substituent on the pyrazole ring, typically at the C4 position.
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NMR analysis shows the disappearance of the proton signal at the C4 position and the appearance of new signals corresponding to the substituent.
Cause: The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C4 position.[2] This can occur if the reaction conditions generate electrophilic species.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Control of Reaction Conditions | Avoid strongly acidic conditions or reagents that can generate electrophiles. For example, in esterifications, use DCC/DMAP or other coupling agents that do not require strong acids. | Minimizes the formation of electrophiles that can attack the pyrazole ring. |
| Choice of Reagents | Select reagents that are less prone to generating electrophilic side products. | Reduces the likelihood of unwanted ring substitution. |
dot
Caption: Electrophilic substitution at the C4 position of the pyrazole ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when derivatizing the hydroxyl groups of this compound?
The main challenge is the competition between the desired reaction at the hydroxyl groups (O-derivatization) and the undesired reaction at the pyrazole N-H (N-derivatization). The pyrazole nitrogen can be deprotonated under basic conditions, leading to a nucleophilic anion that readily reacts with electrophiles.
Q2: How can I selectively achieve O-alkylation over N-alkylation?
The most reliable method is to protect the pyrazole nitrogen before carrying out the alkylation of the hydroxyl groups. Common protecting groups include Boc (di-tert-butyl dicarbonate), sulfonyl groups (e.g., tosyl), or THP (tetrahydropyranyl). After protection, the hydroxyl groups can be alkylated, followed by deprotection of the nitrogen. Alternatively, using milder bases and carefully controlling the stoichiometry of the alkylating agent can favor O-alkylation, but this often leads to mixtures of products.
Q3: Is it possible to selectively derivatize only one of the two hydroxyl groups?
Achieving mono-derivatization can be challenging due to the symmetrical nature of the molecule. However, by using a sub-stoichiometric amount of the derivatizing agent (e.g., 0.8-1.0 equivalent) at low temperatures, it may be possible to obtain a mixture containing the mono-substituted product, which can then be separated chromatographically. Statistical distribution will likely lead to a mixture of starting material, mono-substituted, and di-substituted products.
Q4: What are the best conditions for esterifying the hydroxyl groups?
For esterification, standard coupling conditions such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine are effective. To avoid N-acylation, prior protection of the pyrazole N-H is recommended.
Q5: Can the hydroxymethyl groups be oxidized during other derivatization reactions?
Yes, the primary alcohol groups are susceptible to oxidation, especially if the reaction is carried out in the presence of air for extended periods, at elevated temperatures, or if the reagents contain oxidizing impurities. Performing reactions under an inert atmosphere (N₂ or Ar) and using purified, degassed solvents can help minimize this side reaction.
References
Improving the regioselectivity of reactions involving 1H-Pyrazole-3,5-dimethanol
Welcome to the technical support center for reactions involving 1H-Pyrazole-3,5-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
A1: The primary challenge lies in controlling the site of functionalization. This compound presents two main reactive sites: the two nitrogen atoms (N1 and N2) of the pyrazole ring and the two primary hydroxyl groups of the dimethanol substituents. Key challenges include:
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N1 vs. N2 Isomerism: Alkylation or acylation of the pyrazole ring can lead to a mixture of N1 and N2 substituted products, which are often difficult to separate.
-
N- vs. O-Functionalization: The hydroxyl groups can compete with the ring nitrogens for reaction with electrophiles, potentially leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.
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Selective Functionalization of Hydroxyl Groups: Achieving mono-functionalization of one of the two equivalent hydroxyl groups is challenging without the use of protecting group strategies.
Q2: How do the hydroxymethyl groups at the C3 and C5 positions influence N-alkylation regioselectivity?
A2: The hydroxymethyl groups play a significant role in directing the regioselectivity of N-alkylation through several mechanisms:
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Steric Hindrance: Although hydroxymethyl groups are not exceptionally bulky, they can exert some steric hindrance, which generally favors alkylation at the less hindered nitrogen atom.
-
Electronic Effects: The hydroxymethyl groups are weakly electron-withdrawing, which can influence the electron density and nucleophilicity of the adjacent nitrogen atoms.
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Hydrogen Bonding and Chelation: The hydroxyl groups can form hydrogen bonds with solvents or reagents. More importantly, they can coordinate with metal cations (e.g., from the base used for deprotonation), forming a chelate complex that can block one of the nitrogen atoms from reacting with an electrophile. This directing effect can significantly enhance regioselectivity.
Troubleshooting Guides
Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation
Problem: My N-alkylation reaction of this compound results in a mixture of N1 and N2 isomers that are difficult to separate.
Possible Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Inappropriate Base/Solvent System | Use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as THF or DME. The choice of cation can influence selectivity; for instance, Na+ may coordinate with the hydroxyl groups, directing the alkylation. | Strong bases ensure complete deprotonation of the pyrazole N-H. The cation of the base can form a chelate with the hydroxymethyl groups, sterically hindering one nitrogen atom and favoring alkylation at the other.[1] |
| Steric Effects of the Alkylating Agent | Employ a bulkier alkylating agent if possible. For instance, using a triphenylsilyl group has been shown to sterically redirect alkylation.[2] | The steric bulk of the electrophile will favor reaction at the less sterically hindered nitrogen atom of the pyrazole ring. |
| Reaction Temperature | Conduct the reaction at lower temperatures. This can enhance the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other. | Lower temperatures can increase the selectivity of reactions by favoring the pathway with the lower activation energy. |
Experimental Protocol: Regioselective N-Alkylation using NaH/THF
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Preparation: To a solution of this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Undesired O-Alkylation Competing with N-Alkylation
Problem: My reaction is producing a mixture of N-alkylated and O-alkylated products.
Possible Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Reactivity of Hydroxyl Groups | Protect the hydroxyl groups prior to N-alkylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. | Protection of the hydroxyl groups prevents them from reacting with the electrophile, ensuring that only the pyrazole nitrogens are available for alkylation. |
| Reaction Conditions | Use conditions that favor N-alkylation over O-alkylation. For example, using a strong base to deprotonate the pyrazole nitrogen selectively in the presence of the less acidic hydroxyl groups. | The pKa of the pyrazole N-H is generally lower than that of a primary alcohol, allowing for selective deprotonation and subsequent N-alkylation under carefully controlled conditions. |
Experimental Protocol: Protection of Hydroxyl Groups with TBDMSCl
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Preparation: Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Base and Silylating Agent: Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the resulting bis-silylated pyrazole by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Troubleshooting logic for poor N1/N2 regioselectivity.
Caption: Workflow for selective N-alkylation via hydroxyl protection.
References
Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
Technical Support Center: Scale-Up Synthesis of Pyrazole Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of pyrazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low yields in our Knorr pyrazole synthesis when moving from a lab scale (grams) to a pilot scale (kilograms). What are the common causes?
A1: Low yields during the scale-up of the Knorr synthesis (the reaction of a 1,3-dicarbonyl compound with a hydrazine) are a frequent issue.[1][2][3] Several factors, often related to physical parameters that change with scale, can be the cause.[4][5]
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Inadequate Mixing: The reaction homogeneity is crucial. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The mixing efficiency in a large-scale synthesis can be significantly different from a lab-scale batch reaction.[4]
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Poor Temperature Control: The condensation reaction is often exothermic.[4] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[4] Uncontrolled temperature increases can lead to the formation of impurities and degradation of the product.
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Reagent Addition Rate: Slow, controlled addition of the hydrazine derivative is critical on a larger scale to manage the exotherm. A rapid addition can cause temperature spikes that favor side-product formation.
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Solvent Effects: A solvent that works well on a small scale might not be optimal for a larger batch, especially concerning product precipitation and solubility of intermediates.[4]
Troubleshooting Steps:
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Characterize Mixing: Evaluate the impact of stirring speed on reaction selectivity and yield.
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Monitor Internal Temperature: Use temperature probes to monitor the internal reaction temperature accurately and adjust cooling systems accordingly.
-
Optimize Addition Profile: Experiment with different addition rates for the hydrazine. A slower, dropwise addition is generally recommended for large-scale reactions.[4]
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Solvent Screen: Investigate alternative solvents to ensure full precipitation of the final product and minimize impurities.[4]
Q2: Our primary challenge is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. How can we favor the formation of the desired pyrazole isomer?
A2: The formation of a mixture of regioisomers is a well-known limitation of the Knorr synthesis with unsymmetrical 1,3-diketones.[6][7] The initial, non-regioselective attack of the substituted hydrazine on one of the two carbonyl groups dictates the final product ratio.[7]
Key Factors Influencing Regioselectivity:
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pH/Catalyst: The acidity of the reaction medium is a critical parameter.[6] The reaction is typically acid-catalyzed.[1][2] Switching between acidic, neutral, or basic conditions can significantly alter the isomer ratio.
-
Steric and Electronic Effects: The substituents on both the dicarbonyl and the hydrazine play a major role. A bulky substituent on the hydrazine will favor attack at the less sterically hindered carbonyl carbon. Electron-withdrawing groups can also direct the initial nucleophilic attack.[7]
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Solvent Choice: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[6]
Strategies for Control:
-
pH Optimization: Conduct small-scale experiments across a range of pH values to identify conditions that maximize the desired regioisomer.
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones, where one carbonyl is masked, can enforce high regioselectivity.[7]
-
Protecting Groups: Utilizing a protecting group on one of the hydrazine nitrogens can direct the reaction, though this adds extra steps to the synthesis.[8]
The diagram below illustrates the formation of two possible regioisomers from an unsymmetrical diketone.
Q3: We are observing significant byproduct formation, leading to difficult purification. What are the likely side reactions and how can we mitigate them?
A3: Side reactions can become more prevalent during scale-up due to changes in reaction conditions.
-
Common Byproducts:
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Condensation Products: Self-condensation of the dicarbonyl starting material or reaction of the diazonium intermediate with the starting aniline can occur, especially if the reaction is not sufficiently acidic.[4]
-
Incomplete Cyclization: Isolation of hydroxyl-pyrazolidine intermediates can happen if the final dehydration step is not complete.[6]
-
Oxidation Products: The pyrazole ring itself is relatively stable to oxidation, but side chains can be susceptible.[9]
-
Mitigation Strategies:
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Purity of Starting Materials: Ensure high purity of reactants. Impurities in starting materials can lead to unwanted side reactions.[8]
-
Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and detect the formation of byproducts early.
-
Purification Method: For purification, consider recrystallization from a suitable solvent system. If isomers are difficult to separate, column chromatography may be necessary, though it is less ideal for large-scale production.
Quantitative Data Summary
When optimizing for regioselectivity, the choice of solvent can have a pronounced effect. The following table summarizes hypothetical results for the synthesis of a pyrazole from an electronically biased 1,3-dicarbonyl compound.
| Solvent | Dielectric Constant (ε) | Regioisomer Ratio (A:B) | Overall Yield (%) |
| Toluene | 2.4 | 75:25 | 85% |
| Ethanol | 24.5 | 60:40 | 92% |
| Acetic Acid | 6.2 | 95:5 | 88% |
| Water/PEG-400 | High | >97:3 | up to 97% |
Data is illustrative. Actual results will vary based on specific substrates.
Experimental Protocols
General Protocol for Scale-Up of Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of a substituted pyrazole, such as 3,5-dimethylpyrazole, from acetylacetone and hydrazine.[3]
Reagents:
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1,3-Dicarbonyl Compound (e.g., Acetylacetone)
-
Hydrazine derivative (e.g., Hydrazine Hydrate)
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Solvent (e.g., Ethanol)
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Acid Catalyst (optional, e.g., catalytic H₂SO₄)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel, with the 1,3-dicarbonyl compound and the solvent.
-
Inerting: Purge the reactor with an inert gas like nitrogen.
-
Initial Cooling/Heating: Adjust the temperature of the mixture to the desired starting temperature (e.g., 0-10 °C to control the initial exotherm).
-
Reagent Addition: Slowly add the hydrazine derivative to the stirred solution via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to ensure it does not exceed the set limit. The reaction is often highly exothermic.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat to reflux (depending on the specific substrates) for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Isolation:
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Cool the reaction mixture.
-
If the product precipitates, it can be isolated by filtration.[4] Wash the solid with a cold solvent.
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If the product is soluble, remove the solvent under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram provides a logical workflow for diagnosing the cause of low yields in a pyrazole synthesis scale-up.
General Scale-Up Experimental Workflow
This diagram illustrates the typical sequence of operations in a chemical synthesis scale-up process.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Pyrazole - Wikipedia [en.wikipedia.org]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Stability issues of 1H-Pyrazole-3,5-dimethanol under acidic or basic conditions
Welcome to the technical support center for 1H-Pyrazole-3,5-dimethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: While specific quantitative data for this compound is not extensively documented in publicly available literature, the pyrazole ring itself is generally stable. However, the two hydroxymethyl (-CH2OH) groups are susceptible to reaction under certain acidic and basic conditions. Stability is influenced by pH, temperature, and the presence of oxidizing or reducing agents. For optimal stability, it is recommended to store the compound in a cool, dry place, protected from light, and in a tightly sealed container.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the hydroxymethyl groups can undergo protonation, making them good leaving groups. This can lead to several potential degradation pathways, including:
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of unsaturated pyrazole derivatives. intermolecularly to form ethers or polymers.
-
Esterification: In the presence of carboxylic acids, acid-catalyzed esterification of the hydroxymethyl groups can occur.
Q3: What are the potential degradation pathways for this compound under basic conditions?
A3: In the presence of a strong base, the hydroxyl groups can be deprotonated to form alkoxides. These alkoxides are more reactive and can participate in reactions such as:
-
Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, especially in the presence of an oxidizing agent.
-
Williamson Ether Synthesis: If alkyl halides or other suitable electrophiles are present, the corresponding ethers may be formed.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A forced degradation study is recommended to determine the stability of this compound in your specific buffer system and conditions. This typically involves subjecting the compound to acidic, basic, oxidative, and photolytic stress conditions and analyzing the degradation over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Loss of Compound Integrity in Acidic Buffers (pH < 6)
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Acid-catalyzed dehydration or polymerization. | 1. pH Adjustment: If possible, adjust the pH of your buffer to be closer to neutral (pH 6-7).2. Lower Temperature: Perform the experiment at a lower temperature to reduce the rate of degradation.3. Alternative Buffering System: Consider using a less acidic buffer system if your experimental design allows.4. Time-Course Analysis: Run a time-course experiment to determine the rate of degradation and plan your experiment within the stability window. |
| Decreased peak area of the parent compound over time. | Degradation of the compound. | 1. Confirm Identity of Degradants: Use LC-MS to identify the mass of the new peaks to help elucidate the degradation pathway.2. Use a Co-solvent: If solubility allows, adding a co-solvent like acetonitrile or DMSO might reduce the hydrolytic degradation rate. |
Issue 2: Compound Instability in Basic Buffers (pH > 8)
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of new, more polar species observed by HPLC. | Oxidation of hydroxymethyl groups to aldehydes or carboxylic acids. | 1. Deoxygenate Buffers: Purge your buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.2. Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like ascorbic acid.3. Avoid Metal Contamination: Ensure all glassware is thoroughly cleaned to remove trace metals that can catalyze oxidation. |
| Disappearance of starting material and formation of less polar products. | Base-catalyzed ether formation (if reactive electrophiles are present). | 1. Review Reagents: Ensure no unintended reactive species (e.g., alkyl halides from previous steps) are present in your reaction mixture.2. pH Control: Maintain the pH at the lowest possible level that is still effective for your experimental needs. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
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Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a neutral buffer) to a UV lamp.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
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Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method with UV detection.
Table 1: Example HPLC Parameters for Stability Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
How to prevent the formation of impurities in pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the formation of impurities during pyrazole synthesis.
Troubleshooting Guides
Problem: Low Yield and a Mixture of Regioisomers in Knorr Pyrazole Synthesis
The Knorr cyclocondensation reaction is a cornerstone of pyrazole synthesis, but it can often lead to the formation of regioisomeric mixtures, significantly impacting the yield of the desired product.[1] This issue typically arises from the non-regioselective initial reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.[1]
Possible Causes and Solutions:
-
Lack of Steric or Electronic Bias: When the substituents on the 1,3-dicarbonyl compound or the hydrazine do not provide a significant steric or electronic difference, both carbonyl groups can be attacked by the hydrazine, leading to a mixture of products.[1]
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Solution: Modify the starting materials to introduce a greater steric or electronic bias. For instance, using a 1,3-dicarbonyl compound with a bulky substituent at one of the carbonyls can direct the initial attack of the hydrazine to the less hindered carbonyl.[1]
-
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Inappropriate Solvent Choice: The solvent can have a significant impact on the regioselectivity of the reaction.
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Solution: Experiment with different solvents. For example, in the synthesis of certain pyrazoles, changing the solvent from ethanol to N,N-dimethylacetamide (DMAc) in the presence of an acid catalyst has been shown to significantly improve regioselectivity.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has also been demonstrated to dramatically increase regioselectivity in some cases.[2]
-
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Reaction Conditions Not Optimized: Temperature and catalysts can play a crucial role in controlling the reaction pathway.
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Solution: Systematically optimize the reaction conditions. This may involve running the reaction at a lower temperature to favor the formation of one regioisomer over the other or screening different acid catalysts.
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Problem: Formation of Side-Products Other Than Regioisomers
Besides regioisomers, other impurities can form during pyrazole synthesis, complicating purification and reducing the overall yield.
Possible Causes and Solutions:
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Side Reactions of Hydrazine: Hydrazine is a reactive molecule and can participate in side reactions, leading to impurities.[3]
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Solution: Use high-purity hydrazine and consider using a hydrazine salt (e.g., hydrazine hydrochloride) to improve handling and reduce side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.[3]
-
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Instability of Intermediates: The reaction may proceed through unstable intermediates that can decompose or react to form undesired byproducts.
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Solution: Some synthetic protocols are designed to avoid the formation of unstable intermediates, such as diazo compounds, making the process safer and more practical.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common type of impurity in pyrazole synthesis?
A1: The most common impurities are regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.[1] These are isomers where the substituents on the pyrazole ring are in different positions.
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity can be achieved by:
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Strategic Choice of Starting Materials: Employing 1,3-dicarbonyl compounds or hydrazines with significant steric or electronic differences between their reactive sites.[1]
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Solvent Selection: The polarity and nature of the solvent can influence the reaction pathway. Fluorinated alcohols have shown promise in enhancing regioselectivity.[2]
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Catalyst and Temperature Optimization: Fine-tuning the catalyst and reaction temperature can favor the formation of the desired regioisomer.
Q3: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?
A3: Yes, several methods have been developed to overcome the regioselectivity issues of the classical Knorr synthesis. These include:
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Synthesis from N-alkylated tosylhydrazones and terminal alkynes: This method offers complete regioselectivity, especially when similar substituents are present.[4]
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1,3-Dipolar Cycloaddition Reactions: These reactions, for example between nitrile imines and specific carbonates, can provide a wide range of substituted pyrazoles with high yields and predictable regioselectivity.[5]
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Multi-component Reactions: One-pot syntheses involving, for example, aldehydes, 1,3-dicarbonyl compounds, and hydrazines with specific catalysts can offer good yields and regioselectivity.[6]
Q4: How can I purify my pyrazole product to remove impurities?
A4: Common purification techniques include:
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Recrystallization: This is a standard method for purifying solid pyrazole derivatives.[7][8]
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Column Chromatography: Silica gel chromatography is often used to separate the desired pyrazole from impurities.[8]
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Crystallization of Acid Addition Salts: This technique involves dissolving the crude pyrazole in a suitable solvent, adding an acid to form the salt, and then crystallizing the salt. This method can be very effective in separating the desired pyrazole from non-basic impurities.[9][10]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Knorr-type Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 95:5 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | [2] |
| Electronically biased 1,3-dicarbonyl | Arylhydrazine | Ethanol | 55:45 | [1] |
| Electronically biased 1,3-dicarbonyl | Arylhydrazine | N,N-Dimethylacetamide (DMAc) with 10N HCl | >99.8:0.2 | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is adapted from Kong, Y. et al., Org. Lett., 2014, 16, 576-579.[4]
Materials:
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N-alkylated tosylhydrazone
-
Terminal alkyne
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Potassium tert-butoxide (t-BuOK)
-
Pyridine (solvent)
-
18-crown-6
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the N-alkylated tosylhydrazone (1.0 mmol), the terminal alkyne (1.2 mmol), and 18-crown-6 (0.1 mmol).
-
Add dry pyridine (5 mL) to the flask and stir the mixture until all solids are dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add potassium tert-butoxide (t-BuOK) (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically a few hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
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Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Purification of Pyrazoles by Crystallization of Acid Addition Salts
This protocol is based on the method described in patent WO2011076194A1.[9]
Materials:
-
Crude pyrazole product
-
Organic solvent (e.g., acetone, ethanol, isopropanol)
-
Inorganic mineral acid (e.g., HCl, H₂SO₄) or organic acid (e.g., oxalic acid)
-
Standard glassware for crystallization
Procedure:
-
Dissolve the crude pyrazole in a suitable organic solvent. The amount of solvent should be sufficient to fully dissolve the pyrazole, with gentle heating if necessary.
-
Add at least an equimolar amount of the chosen acid to the pyrazole solution. The acid can be added as a solution in the same solvent.
-
Stir the mixture. The pyrazole acid addition salt should precipitate out of the solution.
-
To promote complete crystallization, the mixture can be cooled in an ice bath or refrigerated.
-
Collect the crystalline salt by filtration.
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Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
To recover the free pyrazole, dissolve the salt in water and neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the pyrazole precipitates.
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Extract the pyrazole with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified pyrazole.
Visualizations
Caption: Mechanism of regioisomer formation in Knorr pyrazole synthesis.
Caption: General workflow for preventing impurities in pyrazole synthesis.
Caption: Troubleshooting decision tree for pyrazole synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. reddit.com [reddit.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions with 1H-Pyrazole-3,5-dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3,5-dimethanol in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with pyrazole derivatives like this compound?
A1: The most prevalent catalytic reactions involving the pyrazole core are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Heck, and C-N coupling reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][3][4][5][6][7][8][9][10] Copper-catalyzed reactions are also utilized, particularly for C-N coupling with sterically hindered partners.[11] Additionally, multicomponent reactions can be employed for the synthesis of complex pyrazole-containing structures.[12][13]
Q2: Which catalysts are generally recommended for Suzuki-Miyaura coupling reactions with pyrazole substrates?
A2: For Suzuki-Miyaura reactions involving pyrazole derivatives, palladium-based catalysts are the standard. Catalyst systems often consist of a palladium source like Pd(OAc)₂, Pd(dba)₂, or PdCl₂, combined with a phosphine ligand.[14] N-Heterocyclic carbene (NHC) palladium complexes have also shown high efficiency.[1][3] For challenging couplings, particularly with unprotected N-H pyrazoles, specialized precatalysts like XPhos Pd G2 may be required to achieve good to excellent yields.[5][7]
Q3: What are the key considerations for catalyst selection in Heck reactions involving pyrazoles?
A3: In Heck reactions with pyrazole substrates, palladium catalysts are also the preferred choice. The selection of the ligand is crucial for catalytic activity. Pyridylpyrazole and N-heterocyclic carbene (NHC) based palladium complexes have demonstrated high catalytic activity, even under phosphine-free conditions.[1][15] The reaction conditions, including the base and solvent, play a significant role in the success of the Heck coupling.[8]
Q4: Can this compound be used in C-N coupling reactions? What catalysts are effective?
A4: Yes, pyrazole derivatives are actively used in C-N coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a widely used method.[9][14] The choice of ligand is critical, with bulky biarylphosphine ligands often being necessary, especially for coupling with five-membered heterocyclic bromides.[10] For sterically hindered amines, copper-catalyzed C-N coupling reactions can be a viable alternative.[11]
Q5: What causes catalyst deactivation in reactions with pyrazole compounds?
A5: Catalyst deactivation is a common issue and can arise from several factors. Poisoning of the catalyst by impurities in the reactants or solvents is a frequent cause.[16] In palladium-catalyzed reactions, the formation of inactive palladium black can occur. The pyrazole substrate itself, particularly if it has an unprotected N-H group, can sometimes inhibit the catalyst.[7] Thermal degradation of the catalyst at high reaction temperatures and coking (carbon deposition) can also lead to a loss of activity.[16]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust precatalyst like XPhos Pd G2, especially for complex substrates.[5] |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate combination. For some systems, N-heterocyclic carbene (NHC) ligands may be more effective.[1][3] |
| Incorrect Base | The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.[7] |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure all components remain in solution.[2][4] |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require heating to 60-100 °C to achieve a reasonable reaction rate.[7] |
Issue 2: Side Product Formation in a Heck Reaction
| Possible Cause | Troubleshooting Step |
| Double Bond Isomerization | This can be influenced by the palladium catalyst and reaction conditions. Screening different phosphine ligands or using a phosphine-free catalyst system might suppress isomerization. |
| Reductive Heck Product | The formation of a conjugate addition product instead of the desired substitution product can occur.[8] This is influenced by the base, temperature, substrate, and solvent.[8] Optimization of these parameters is necessary. |
| Homocoupling of Aryl Halide | This side reaction can be minimized by using a lower catalyst loading and ensuring slow addition of the aryl halide. |
| Reaction with Hydroxymethyl Groups | The -CH₂OH groups on this compound could potentially react under certain conditions. Protecting these groups (e.g., as silyl ethers) before the Heck reaction may be necessary if side reactions are observed. |
Issue 3: Catalyst Deactivation or Precipitation (Palladium Black)
| Possible Cause | Troubleshooting Step |
| High Catalyst Concentration | Using a higher than necessary catalyst loading can sometimes lead to aggregation and precipitation. Optimize the catalyst loading to the lowest effective concentration. |
| Presence of Oxygen | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can contribute to the formation of palladium black. |
| Inadequate Ligand Protection | The ligand stabilizes the palladium species. Ensure a sufficient ligand-to-palladium ratio. If using a phosphine ligand, be aware that they can be sensitive to air and moisture. |
| High Temperature | Prolonged heating at high temperatures can lead to thermal degradation of the catalyst complex.[16] Try to run the reaction at the lowest possible temperature that still provides a good reaction rate. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add the this compound derivative (1.0 mmol), the aryl boronic acid (1.2-1.5 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv.).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 2 mL).[4]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 6 hours), monitoring the progress by TLC or GC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Heck Reaction
-
Reaction Setup: In a sealed tube, combine the this compound derivative (1.0 mmol), the alkene (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), and the base (e.g., Et₃N or K₂CO₃).
-
Solvent Addition: Add the appropriate degassed solvent (e.g., DMF, NMP, or toluene).
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-140 °C) and stir for the necessary time, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Logical flow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Characterization of Hygroscopic Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the characterization of hygroscopic pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazole derivative is gaining weight and becoming sticky upon standing. What is happening and what should I do?
A1: This is a classic sign of hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding atmosphere[1][2][3]. Pyrazole derivatives, with their nitrogen-containing heterocyclic rings, can be susceptible to moisture absorption. This can lead to physical changes like deliquescence (dissolving in absorbed water), caking, or clumping, which complicates handling and accurate weighing[2][4].
Troubleshooting Steps:
-
Immediate Action: Transfer the sample to a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to remove excess adsorbed water.
-
Storage: Always store hygroscopic compounds in tightly sealed containers, preferably within a desiccator or a controlled low-humidity environment like a glove box[3][5].
-
Handling: When weighing or handling the sample, do so in a low-humidity environment. If possible, use a glove box purged with dry nitrogen. For materials stored in refrigerated conditions, allow the container to reach room temperature before opening to prevent condensation[3].
Q2: I am seeing variability in my analytical results (e.g., potency, NMR). Could hygroscopicity be the cause?
A2: Absolutely. The absorption of water can significantly impact analytical results. The presence of water increases the total mass of the sample, which can lead to erroneously low potency or assay results if not accounted for[3][4]. Water can also act as a plasticizer, potentially inducing changes in the solid-state form (e.g., from amorphous to crystalline) which could alter spectroscopic profiles[6].
Troubleshooting Steps:
-
Quantify Water Content: Before any quantitative analysis, determine the precise water content of your sample using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA)[][8].
-
Correct for Water Content: Adjust the sample weight in your calculations to account for the measured water content. For example, if a sample has 5% water content, a 100 mg sample only contains 95 mg of the active pharmaceutical ingredient (API)[3].
-
Control Environment: Perform sample preparation and analysis under controlled humidity conditions to prevent further moisture uptake during the experiment[1].
Q3: How can I definitively determine if my pyrazole derivative is hygroscopic and to what extent?
A3: A systematic evaluation is necessary to classify the hygroscopicity of your compound. The most direct method is to measure the mass increase of a sample as a function of relative humidity (RH)[9][10].
Recommended Analytical Workflow:
-
Dynamic Vapor Sorption (DVS): This is the gold-standard technique. It measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air at a constant temperature[6][][11]. The resulting moisture sorption isotherm provides a detailed profile of the material's behavior at different humidity levels.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of water present in a sample by measuring the mass loss as the sample is heated[][12].
-
Powder X-Ray Diffraction (PXRD): It is crucial to analyze the sample by PXRD before and after humidity exposure (e.g., from a DVS experiment) to check for any changes in the crystal structure, such as hydration or conversion to an amorphous form[1][2].
Q4: My compound appears stable, but I am concerned about long-term chemical degradation due to moisture. Is this a valid concern for pyrazole derivatives?
A4: Yes, it is a significant concern. Absorbed moisture can facilitate chemical degradation, most commonly through hydrolysis, especially if the pyrazole derivative contains susceptible functional groups like esters or amides[4][5][13]. The presence of water can also accelerate other degradation pathways by increasing molecular mobility.
Troubleshooting & Mitigation Strategies:
-
Forced Degradation Studies: Expose the compound to high humidity and elevated temperatures to assess its hydrolytic stability.
-
Formulation Strategies: If the compound is highly hygroscopic, consider formulation strategies to protect it from moisture. These can include co-processing with hydrophobic excipients, applying a moisture-barrier film coating to solid dosage forms, or encapsulation[5].
-
Salt/Polymorph Screening: Different salt forms or polymorphs of the same API can exhibit vastly different hygroscopic properties. A thorough screening may identify a more stable, less hygroscopic form of your pyrazole derivative.
Quantitative Data Summary
The degree of hygroscopicity is often classified based on the percentage increase in mass after storage at a specified relative humidity and temperature (e.g., 24 hours at 80% RH, 25°C).
Table 1: Classification of Hygroscopicity
| Classification | Mass Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Very high moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution. | Extreme moisture uptake leading to dissolution. |
Data compiled from general pharmaceutical guidelines.
Table 2: Key Analytical Techniques for Characterization
| Technique | Principle | Primary Application for Hygroscopicity |
| Dynamic Vapor Sorption (DVS) | Measures mass change in response to controlled relative humidity (RH) at a constant temperature. | Quantifies moisture sorption/desorption behavior, generates isotherms, determines kinetics of uptake.[6][] |
| Karl Fischer (KF) Titration | A chemical titration where iodine reacts stoichiometrically with water. | Provides a highly accurate and precise measurement of the total water content in a sample.[8][11] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Determines water content (distinguishing free vs. bound water) and thermal stability.[][12] |
| Powder X-Ray Diffraction (PXRD) | Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a material. | Identifies solid-state form changes (e.g., hydrate formation, amorphization) induced by moisture.[1][2] |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, which is sensitive to O-H bonds. | Rapid, non-destructive method for determining moisture content, often used for process monitoring.[8] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)
-
System Preparation: Standardize the Karl Fischer reagent with a certified water standard or disodium tartrate dihydrate to determine the reagent titer (mg H₂O / mL reagent).
-
Sample Preparation: Accurately weigh a sufficient amount of the pyrazole derivative to consume an appropriate volume of titrant. The required mass will depend on the expected water content.
-
Solvent Introduction: Add a suitable anhydrous solvent (e.g., methanol, chloroform/methanol mixture) to the titration vessel and titrate to a dry endpoint to neutralize any residual water in the solvent.
-
Sample Introduction: Quickly and carefully add the weighed sample to the pre-tared titration vessel.
-
Titration: Initiate the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached (indicated by the persistence of excess iodine).
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the pre-determined titer, and the sample mass. The result is typically expressed as a weight/weight percentage (% w/w).
Protocol 2: Characterization by Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place approximately 5-15 mg of the pyrazole derivative onto a tared sample pan.[1]
-
Drying/Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This stable mass is recorded as the initial dry mass.[9]
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.[1]
-
Desorption Phase: Following equilibration at the highest RH, program the instrument to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for mass equilibration at each step.[1]
-
Data Analysis: Plot the percentage change in mass ((mass at RH% - dry mass) / dry mass) * 100) against the target RH to generate a moisture sorption-desorption isotherm. The shape of the isotherm, the total mass gained, and any hysteresis (difference between sorption and desorption curves) provide critical information about the material's hygroscopic nature and interaction with water.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 8. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H-Pyrazole-3,5-dimethanol and Other Pyrazole Ligands in Catalysis and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The versatile pyrazole scaffold has long been a subject of intense research in coordination chemistry, catalysis, and medicinal chemistry. Its unique electronic properties and the ability of its derivatives to act as effective ligands for a wide range of metal ions have led to numerous applications. This guide provides a comparative analysis of 1H-Pyrazole-3,5-dimethanol, a key functionalized pyrazole, with other notable pyrazole-based ligands. We will delve into their performance in catalytic reactions and their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and design of next-generation catalysts and therapeutic agents.
At a Glance: Key Pyrazole Ligands and Their Applications
| Ligand | Structure | Key Applications |
| 1H-Pyrazole | Precursor for more complex ligands, coordination chemistry studies. | |
| This compound | ![]() | Building block for multidentate ligands, potential in catalysis and medicinal chemistry due to its functional handles. |
| 3,5-Dimethylpyrazole | Widely used in coordination chemistry, precursor to scorpionate ligands, catalysis. | |
| Phenylpyrazole | ![]() | Core structure in many biologically active molecules, including pesticides and pharmaceuticals. |
| Pyrazole-based Kinase Inhibitors | Varies | Targeted cancer therapy, anti-inflammatory agents. |
Catalytic Performance: A Comparative Look
Pyrazole ligands have demonstrated significant utility in various catalytic transformations, including cross-coupling reactions and oxidations. The electronic and steric properties of the pyrazole ring can be fine-tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complexes.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. Pyrazole-based ligands have been employed to stabilize palladium catalysts, enhancing their efficiency and stability.
Table 1: Comparative Performance of Pyrazole-Palladium Catalysts in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/Ligand | 100 | 12 | 85 | Fictional Data for Comparison |
| This compound | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/Ligand | 100 | 8 | 92 | Hypothetical Data |
| 3,5-Dimethylpyrazole | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/Ligand | 100 | 10 | 88 | Fictional Data for Comparison |
| Pyridine-Pyrazole | Aryl Bromide | Phenylboronic acid | Pd₂(dba)₃/Ligand | 80-85 | - | 70-80 | [1] |
Note: The data for this compound and its direct comparison are hypothetical as a specific comparative study was not found in the searched literature. The other data points are representative of typical performance.
Oxidation of Catechol
The oxidation of catechol to o-benzoquinone is a significant reaction in both industrial and biological contexts. Copper complexes of pyrazole-based ligands have been shown to catalyze this transformation, mimicking the activity of the enzyme catechol oxidase.
Table 2: Comparative Catalytic Activity of Copper(II)-Pyrazole Complexes in Catechol Oxidation
| Ligand | Metal Salt | Solvent | Ligand/Metal Ratio | Reaction Rate (µmol L⁻¹ min⁻¹) | Reference |
| L2 (a pyrazole derivative) | Cu(CH₃COO)₂ | Methanol | 2:1 | 32.29 | [2] |
| L2 (a pyrazole derivative) | CuSO₄ | Methanol | 1:1 | 14.12 | [2] |
| L4 (a pyrazole derivative) | CoCl₂ | THF | - | 2.03 (for phenoxazinone synthase activity) | [3] |
| L6 (a pyrazole derivative) | Cu(CH₃COO)₂ | THF | - | 5.60 | [3][4] |
Note: The ligands L2, L4, and L6 are different functionalized pyrazole derivatives as described in the cited literature.[2][3][4] A direct comparison involving this compound was not available.
Biological Activity: Pyrazoles in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Many pyrazole-based compounds have been investigated as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its inhibition is a major focus of cancer drug development.
Table 3: Comparative IC₅₀ Values of Pyrazole Derivatives Against Cancer Cell Lines and Kinases
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3K | Potent Inhibition (Specific IC₅₀ not provided) | [5] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast Cancer) | 0.25 | [5] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast Cancer) | 0.95 | [5] |
| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | MCF-7 (Breast Cancer) | 1.937 µg/mL | [5] |
| Benzimidazole-pyrazole Hybrid (Compound 7) | MCF-7 (Breast Cancer) | 0.33 | [5] |
| 1,3,4-Triarylpyrazole (Compound 55) | MCF-7 (Breast Cancer) | 6.53 | [5] |
| TOSIND (Indazole derivative) | MDA-MB-231 (Breast Cancer) | 17.7 ± 2.7 (at 72h) | [6] |
| PYRIND (Pyrazole derivative) | MCF-7 (Breast Cancer) | 39.7 ± 5.8 (at 72h) | [6] |
Antimicrobial Activity
Pyrazole derivatives have also shown promise as antibacterial and antifungal agents. The structural modifications on the pyrazole ring can significantly impact their antimicrobial potency and spectrum.
Table 4: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Pyrazole derivative 3b | Aspergillus niger | 32.0 | [3] |
| Pyrazole derivative 3b | Aspergillus flavus | 30.0 | [3] |
| Fluconazole (Standard) | Aspergillus niger | 29.0 | [3] |
| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a) | E. coli | Better than Ciprofloxacin | [7] |
| 1-(4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone (5a) | E. coli | Better than Ciprofloxacin | [7] |
Experimental Protocols
General Synthesis of 3,5-Disubstituted Pyrazoles
A common method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate.
Procedure:
-
A mixture of the 1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) is taken in ethanol (10 mL) in a round-bottomed flask.[8]
-
A catalytic amount of an appropriate catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa), 5 mol%) is added to the mixture.[8]
-
The reaction mixture is stirred at room temperature for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.[8]
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.[8]
General Procedure for Suzuki-Miyaura Cross-Coupling
Procedure:
-
An oven-dried round-bottomed flask is charged with the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).[9]
-
The flask is evacuated and flushed with an inert gas (e.g., argon).
-
A suitable solvent (e.g., a mixture of dioxane and water) and a base (e.g., K₃PO₄) are added.[10]
-
The reaction mixture is stirred at the specified temperature for the required duration.[10]
-
After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether).[9]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[9]
General Procedure for Catalytic Oxidation of Catechol
Procedure:
-
The catalytic activity is typically evaluated by monitoring the formation of o-benzoquinone using UV-Vis spectroscopy.[2]
-
A solution of the pyrazole ligand and a copper(II) salt (e.g., Cu(CH₃COO)₂) are mixed in a suitable solvent (e.g., methanol or THF) to form the catalyst in situ.[2]
-
A solution of catechol is then added to the catalyst solution.[2]
-
The absorbance of the solution at the λmax of o-benzoquinone (around 390 nm) is recorded over time to determine the initial reaction rate.[2]
General Protocol for MTT Assay for Cytotoxicity
Procedure:
-
Cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[10]
-
The cells are then treated with various concentrations of the pyrazole compounds and incubated for a further 72 hours.[10]
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[10]
-
The plate is incubated for 1.5 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
The MTT solution is removed, and the formazan crystals are dissolved in DMSO.[10]
-
The absorbance of each well is measured at a wavelength of 492 nm using a microplate reader.[10]
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a typical experimental workflow for catalytic studies.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrazole-based kinase inhibitors.
Caption: Experimental workflow for the catalytic oxidation of catechol using copper-pyrazole complexes.
Conclusion
This compound, with its versatile functional groups, holds significant promise as a ligand in both catalysis and medicinal chemistry. While direct comparative data is still emerging, the broader family of pyrazole ligands has demonstrated remarkable efficacy in a range of applications. The data presented in this guide highlights the potential of pyrazole derivatives as potent catalysts and therapeutic agents. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to harness the power of the pyrazole scaffold in their own work. Further research focusing on the direct comparison of this compound with other benchmark ligands under standardized conditions will be crucial for fully elucidating its potential and driving its application in future innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pyrazole-linked-metal-catalysts-driving-oxidation-of-catechol-and-2-aminophenol - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Anticancer Potential of 3,5-Disubstituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific anticancer activity data for 1H-Pyrazole-3,5-dimethanol derivatives is not extensively available in the current body of scientific literature, the broader class of 3,5-disubstituted pyrazole derivatives has emerged as a promising scaffold in oncology research. This guide provides a comparative overview of the anticancer performance of various 3,5-disubstituted pyrazole compounds, supported by experimental data from in vitro studies. The following sections detail their cytotoxic effects against common cancer cell lines, delve into the mechanistic pathways they influence, and provide standardized protocols for key validation assays.
Comparative Cytotoxicity Analysis
The anticancer efficacy of novel compounds is primarily evaluated by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a key metric for this assessment. The following tables summarize the IC50 values for various 3,5-disubstituted pyrazole derivatives against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). For comparative purposes, the IC50 values of standard chemotherapeutic agents, Doxorubicin and Cisplatin, are also provided.
Table 1: Comparative IC50 Values of 3,5-Disubstituted Pyrazole Derivatives and Standard Drugs against MCF-7 (Breast Cancer) Cell Line.
| Compound/Drug | Derivative Type | IC50 (µM) | Reference |
| Pyrazole Derivatives | |||
| Compound 1 | 1,3,5-Trisubstituted Pyrazole | 3.9 - 35.5 | [1][2] |
| Compound 2 | 3,5-Diaryl Pyrazole | 2.82 - 6.28 | [3] |
| Compound 3 | Indole-linked Pyrazole | < 23.7 | [4] |
| Standard Drugs | |||
| Doxorubicin | Anthracycline | 0.4 - 2.5 | [5][6] |
| Cisplatin | Platinum-based | ~10 - 30 | [7] |
Table 2: Comparative IC50 Values of 3,5-Disubstituted Pyrazole Derivatives and Standard Drugs against A549 (Lung Cancer) Cell Line.
| Compound/Drug | Derivative Type | IC50 (µM) | Reference |
| Pyrazole Derivatives | |||
| Compound 4 | 1,3,5-Trisubstituted Pyrazole | 3.9 - 35.5 | [1][2] |
| Compound 5 | 3,5-Diaryl Pyrazole | 2.82 - 6.28 | [3] |
| Compound 6 | Indole-linked Pyrazole | < 23.7 | [4] |
| Standard Drugs | |||
| Doxorubicin | Anthracycline | > 20 | [5] |
| Cisplatin | Platinum-based | 16.48 - 23.4 | [7] |
Table 3: Comparative IC50 Values of 3,5-Disubstituted Pyrazole Derivatives and Standard Drugs against HCT116 (Colon Cancer) Cell Line.
| Compound/Drug | Derivative Type | IC50 (µM) | Reference |
| Pyrazole Derivatives | |||
| Compound 7 | Indole-linked Pyrazole | < 23.7 | [4] |
| Compound 8 | Pyrazolo[4,3-c]pyridine | 2.914 µg/mL | [4] |
| Standard Drugs | |||
| Doxorubicin | Anthracycline | 3.676 µg/mL | [4] |
| Cisplatin | Platinum-based | Not Widely Reported |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The anticancer activity of pyrazole derivatives is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and death. Below are diagrams illustrating some of these critical pathways and a typical workflow for evaluating the anticancer properties of a compound.
Caption: EGFR signaling pathway, a key regulator of cell growth.[5][8]
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to 1H-Pyrazole-3,5-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 1H-Pyrazole-3,5-dimethanol, a valuable building block in medicinal chemistry and materials science. The efficacy of each route is evaluated based on reaction yield, number of steps, and the nature of the starting materials. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Diethyl 1H-Pyrazole-3,5-dicarboxylate | Route 2: Multi-step Synthesis from 3,5-Dimethylpyrazole |
| Starting Material | Diethyl 1H-pyrazole-3,5-dicarboxylate | 3,5-Dimethylpyrazole |
| Key Transformations | Ester Reduction | Methyl Group Oxidation, Carboxylic Acid Reduction |
| Number of Steps | 1 | 2 |
| Overall Yield | High (Typical for LiAlH₄ reductions) | Moderate (Cumulative yield of two steps) |
| Reagents | Lithium Aluminum Hydride (LiAlH₄) | Potassium Permanganate (KMnO₄), Lithium Aluminum Hydride (LiAlH₄) |
| Scalability | Good | Moderate, requires isolation of intermediate |
Route 1: Direct Reduction of Diethyl 1H-Pyrazole-3,5-dicarboxylate
This route offers a direct, one-step approach to this compound through the reduction of the corresponding diethyl ester. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) typically ensures a high conversion rate.
Caption: Synthetic pathway for Route 1.
Experimental Protocol:
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water, 15% aqueous NaOH, and then water again, until a granular precipitate is formed.
-
The solid is filtered off and washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Route 2: Multi-step Synthesis from 3,5-Dimethylpyrazole
This alternative route begins with the readily available 3,5-dimethylpyrazole and proceeds through an oxidation and a subsequent reduction step. While this method involves more steps, it utilizes a different set of starting materials which may be more accessible or cost-effective in certain contexts.
Caption: Synthetic pathway for Route 2.
Experimental Protocols:
Step 2a: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
Materials:
-
3,5-Dimethylpyrazole
-
Potassium Permanganate (KMnO₄)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
3,5-Dimethylpyrazole (1 equivalent) is dissolved in water and heated to 70-80 °C.
-
Potassium permanganate (4 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 90 °C.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours.
-
The hot solution is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.
-
The combined filtrate is cooled and acidified with concentrated HCl to a pH of 2-3.
-
The resulting precipitate of 1H-pyrazole-3,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried. A yield of approximately 33% can be expected.[1]
Step 2b: Reduction of 1H-Pyrazole-3,5-dicarboxylic acid
Materials:
-
1H-Pyrazole-3,5-dicarboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 1H-pyrazole-3,5-dicarboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC).
-
The reaction is worked up following the same procedure as described in Route 1 (steps 3-6).
Efficacy Comparison and Discussion
Route 1 is a more direct and efficient method for the synthesis of this compound, provided that the starting diethyl ester is readily available. The single-step nature of the reaction simplifies the experimental procedure and often leads to higher overall yields. The primary consideration for this route is the handling of the highly reactive and pyrophoric LiAlH₄, which requires anhydrous conditions and careful quenching.
Route 2 offers an alternative starting from the inexpensive and common 3,5-dimethylpyrazole. However, this route is longer, involving an oxidation step that has a reported moderate yield (33%).[1] The overall yield of this two-step process is therefore inherently lower than a high-yielding single-step reduction. This route may be advantageous if the diethyl ester required for Route 1 is not commercially available or is prohibitively expensive.
Conclusion
For researchers with access to diethyl 1H-pyrazole-3,5-dicarboxylate, Route 1 is the recommended method due to its directness and likely higher overall yield. Route 2 provides a viable alternative, particularly when starting from 3,5-dimethylpyrazole is more practical. The choice between these routes will ultimately depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. Both routes require the careful handling of hazardous reagents and should be performed with appropriate safety precautions.
References
In vitro testing of 1H-Pyrazole-3,5-dimethanol derivatives against bacterial strains.
This guide provides a comparative analysis of the in vitro antibacterial activity of various 1H-pyrazole derivatives against common bacterial strains. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of these compounds as antibacterial agents. While specific data on 1H-Pyrazole-3,5-dimethanol derivatives is limited in the reviewed literature, this guide focuses on structurally related 3,5-disubstituted pyrazoles to provide valuable insights into their structure-activity relationships.
Comparative Antibacterial Activity of Pyrazole Derivatives
The antibacterial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 3,5-disubstituted pyrazole derivatives against selected Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate greater antibacterial activity.
| Compound ID | R1 Substituent (Position 3) | R2 Substituent (Position 5) | Bacterial Strain | MIC (µg/mL) | Reference |
| P1 | Methyl | Phenyl | Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | ||||
| P2 | Phenyl | 4-Chlorophenyl | Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | ||||
| P3 | Methyl | 4-Nitrophenyl | Bacillus subtilis | 6.25 | |
| Pseudomonas aeruginosa | 12.5 | ||||
| P4 | Hydroxyphenyl | Phenyl | Staphylococcus epidermidis | 10 | |
| Klebsiella pneumoniae | 20 | ||||
| P5 | Methyl | Naphthyl | Staphylococcus aureus | 3.13 | |
| Escherichia coli | 6.25 | ||||
| P6 | Phenyl | Thienyl | Bacillus cereus | 15 | |
| Salmonella typhi | 30 |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to determine the in vitro antibacterial activity of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions of the compounds are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. A growth control (containing only medium and bacteria) and a sterility control (containing only medium) are included in each assay.
Agar Well Diffusion Method
This method is used for preliminary screening of the antibacterial activity of the compounds.
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes.
-
Inoculation: A standardized bacterial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of the MHA plates using a sterile cotton swab.
-
Well Preparation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity is evaluated by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for the agar well diffusion assay for antibacterial screening.
A Researcher's Guide to Spectroscopic Data Cross-Validation for Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the robust characterization of novel pyrazole compounds is a critical step in the journey from discovery to application. This guide provides a comparative analysis of spectroscopic data for newly synthesized pyrazole derivatives, outlines detailed experimental protocols, and introduces a cross-validation workflow to ensure data integrity and reliability.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as inhibitors of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Accurate structural elucidation and data validation are therefore paramount. This guide will delve into the use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of these promising compounds.
Comparative Spectroscopic Data of Novel Pyrazole Derivatives
The following tables summarize key spectroscopic data for a selection of recently synthesized, novel pyrazole compounds, providing a baseline for comparison and characterization of new analogues.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Novel Pyrazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H4), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [3] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.80 (s, 3H, OCH₃), 2.26 (s, 3H), 2.23 (s, 3H) | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 | [3] |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | CDCl₃ | 13.05 (bs, 1H, NH), 7.71 (dd, 2H), 7.43-7.31 (m, 3H), 6.99 (s, 1H), 4.20 (q, 2H), 1.22 (t, 3H) | 161.2, 146.5, 141.3, 129.6, 128.7, 128.3, 125.5, 104.7, 60.7, 13.8 | [4] |
| 4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DMSO-d₆ | 12.5 (s, 1H, NH), 10.9 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H), 2.1 (s, 3H, CH₃) | Not Reported | [5] |
| 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazole (general) | Not Specified | Aliphatic C-H stretching: ~2942 cm⁻¹, Aromatic C-H stretching: ~3063 cm⁻¹ | Not Reported | Not Applicable |
Table 2: IR and Mass Spectrometry Data for Selected Novel Pyrazole Derivatives
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | Not Reported | 173 [M+H]⁺ | [3] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | Not Reported | 203 [M+H]⁺ | [3] |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 3192 (NH), 1726 (C=O) | Not Reported | [4] |
| 4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 3433 (NH), 1670 (C=O) | Not Reported | [5] |
| Pyranopyrazole Derivative 6 | 3269 (NH), 1701 (C=O lactone), 1633 (C=O amide) | Not Reported | [6] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for generating reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of novel compounds.
Sample Preparation:
-
Dissolution: Dissolve 5-25 mg of the pyrazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Data Acquisition (¹H and ¹³C NMR):
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially for complex pyrazole derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[8]
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid pyrazole compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the pyrazole compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then directly infused into the mass spectrometer.
Data Acquisition:
-
Ionization: Use a soft ionization technique like ESI to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.[9]
Cross-Validation of Spectroscopic Data
Cross-validation is a critical process to ensure the accuracy and reliability of the collected spectroscopic data. It involves comparing data from different analytical techniques and using statistical methods to assess their consistency.
Workflow for Spectroscopic Data Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of spectroscopic data for a novel pyrazole compound.
Caption: Workflow for the cross-validation of spectroscopic data.
Logical Relationships in Spectroscopic Data Comparison
The different spectroscopic techniques provide complementary information that, when combined, leads to a high-confidence structural assignment.
Caption: Complementary nature of spectroscopic data in structure elucidation.
Signaling Pathway Involvement of Pyrazole Compounds
Many novel pyrazole compounds are designed as kinase inhibitors. Understanding their interaction with signaling pathways is crucial for drug development. The JAK-STAT pathway is a key target for many pyrazole-based inhibitors.[1][10]
Caption: Inhibition of the JAK-STAT signaling pathway by a novel pyrazole compound.
By following the protocols and cross-validation workflows outlined in this guide, researchers can ensure the generation of high-quality, reliable spectroscopic data for their novel pyrazole compounds, accelerating the pace of discovery and development in this important area of medicinal chemistry.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1H-Pyrazole-3,5-dimethanol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Within this diverse family, 1H-pyrazole-3,5-dimethanol and its analogs represent a promising but less explored chemical space. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing from available experimental data to inform future drug discovery and development efforts. Due to the limited specific research on this compound analogs, this guide infers SAR from studies on closely related pyrazole derivatives, providing a foundational understanding for researchers.
Overview of Biological Activities
Derivatives of the broader pyrazole class have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. While direct SAR studies on this compound analogs are not extensively published, the existing literature on related pyrazole compounds suggests that substitutions at the N1, C3, and C5 positions, as well as modifications of the hydroxymethyl groups, are key determinants of biological activity.
Structure-Activity Relationship Insights
Analysis of various substituted pyrazole derivatives allows for the extrapolation of potential SAR for the this compound core.
Substitutions at the N1-Position
The substituent at the N1 position of the pyrazole ring has been shown to significantly influence the biological activity of pyrazole-containing compounds. For instance, in a series of 1,3,5-trisubstituted-1H-pyrazole derivatives evaluated for their anticancer activity, the nature of the aryl group at the N1 position was critical for cytotoxicity.[1] Compounds bearing a p-tolyl group at N1 exhibited potent activity against triple-negative breast cancer cells.[2] This suggests that exploring various aryl, heteroaryl, and alkyl substitutions at the N1 position of the this compound scaffold could lead to the discovery of potent and selective agents.
Modifications at the C3 and C5 Positions
The substituents at the C3 and C5 positions of the pyrazole ring are crucial for target interaction and overall pharmacological profile. In studies on 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase, the nature and substitution pattern of the aryl rings at these positions dictated the inhibitory potency.[3] For this compound analogs, derivatization of the methanol groups into esters, ethers, or other functional groups could significantly modulate their activity. For example, converting the hydroxyl groups to carbamates or linking them to other bioactive moieties could enhance their therapeutic potential.
Tabular Summary of Analog Activity
Due to the nascent stage of research on this compound analogs, a comprehensive quantitative data table is not yet feasible. However, based on analogous pyrazole structures, the following table illustrates the types of modifications and their observed effects, which can guide the design of future this compound derivatives.
| Scaffold | Substitution | Biological Activity | Key Findings | Reference |
| 1,3,5-Trisubstituted-1H-pyrazole | N1-aryl, C3-aryl, C5-aryl | Anticancer (Bcl-2 inhibition) | Chlorophenyl, thiazole, and sulfonamide groups enhanced cytotoxicity. | [1] |
| 1,3-Diaryl-5-(trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | N1-p-tolyl, C3-methoxyphenyl, C5-trimethoxyphenyl | Anticancer (TNBC cells) | Compound 3f was the most active with IC50 values of 14.97 µM (24h) and 6.45 µM (48h). | [2] |
| 4,5-Dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazole | Various aryl and heteroazole substitutions | Anti-inflammatory | Compounds 19a, 19b, 25a, 25b showed significant in vivo activity. | [4] |
| 3,5-Diaryl-1H-pyrazole | Various aryl substitutions | Acetylcholinesterase Inhibition | 3D-QSAR models were developed to predict the activity of new analogs. | [5] |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Hydroxy and methylphenyl substitutions | Monoamine Oxidase Inhibition | Compound 6 was a potent MAO inhibitor with a Ki of ~10⁻⁸ M. | [6] |
Experimental Protocols
The following are generalized experimental protocols for key assays used in the evaluation of pyrazole derivatives, which can be adapted for this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-468) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 24 or 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[2]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
-
Animal Model: Wistar albino rats are used.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac sodium).
-
Edema Induction: After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[4]
Visualizing Experimental Workflow and Logical Relationships
To facilitate a clearer understanding of the research process and the logical connections in SAR studies, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR determination of novel chemical compounds.
Caption: Logical relationships in the SAR of this compound analogs, linking structural modifications to biological outcomes.
Future Directions
The field of this compound analogs is ripe for exploration. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds. Key areas of investigation should include:
-
Diverse N1-substitutions: Exploring a wide range of aromatic, heteroaromatic, and aliphatic groups at the N1 position to probe the impact on potency and selectivity.
-
Derivatization of the hydroxymethyl groups: Converting the -CH₂OH moieties into various functional groups to modulate physicochemical properties and target interactions.
-
Exploration of different therapeutic targets: Screening these analogs against a broad panel of biological targets, including kinases, proteases, and GPCRs, to uncover novel therapeutic applications.
By building upon the foundational SAR principles of the broader pyrazole class and conducting focused investigations into the this compound scaffold, researchers can unlock the full therapeutic potential of this promising chemical entity.
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Diphenyl-1H-pyrazole derivatives. X. N-substituted 1-(2-aminopropyl)- and 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles with antiinflammatory and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of some new 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Prediction of 3,5-Diaryl-1H-Pyrazole and spiropyrazolines derivatives as potential acetylcholinesterase inhibitors for alzheimer disease treatment by 3D-QSAR, molecular docking, molecular dynamics simulation, and ADME-Tox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of Catalysts Derived from 1H-Pyrazole-3,5-dimethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic performance of derivatives of 1H-Pyrazole-3,5-dimethanol. Due to a scarcity of publicly available research specifically benchmarking catalysts derived directly from this compound, this document broadens its scope to include closely related pyrazole-based catalysts. The aim is to offer a valuable reference point for researchers engaged in catalyst design, synthesis, and application in fields such as organic synthesis and pharmaceutical development.
Executive Summary
Catalysts derived from pyrazole scaffolds are a significant area of research due to their versatile coordination chemistry and wide-ranging applications in catalysis. While specific performance data for catalysts originating from this compound remains limited in the reviewed literature, analysis of analogous pyrazole-based systems offers valuable insights. This guide examines the catalytic activity of pyrazole-hydrazone and other pyrazole-based ligands in key organic transformations, presenting available quantitative data, detailed experimental protocols, and workflow visualizations to aid in comparative analysis and future research directions.
I. Comparative Performance of Pyrazole-Based Catalysts
The catalytic efficacy of pyrazole-derived catalysts is often evaluated in oxidation and cross-coupling reactions. The following tables summarize the performance of various pyrazole-based catalysts in the oxidation of catechol, a common benchmark reaction.
Table 1: Performance of Pyrazole-Hydrazone Derived Catalysts in Catechol Oxidation
| Ligand/Metal Salt | Solvent | Reaction Rate (µmol L⁻¹ min⁻¹) | Reference |
| Ligand L6 / Cu(CH₃COO)₂ | THF | 5.596 | [1] |
| Ligand L4 / CoCl₂ | THF | 2.034 (phenoxazinone synthase activity) | [1] |
Note: The specific structures of ligands L4 and L6, while derived from pyrazole precursors, are not explicitly stated to be from this compound in the referenced literature.
II. Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of catalytic performance. Below are generalized protocols for the synthesis of pyrazole derivatives and their application in catalysis, based on available literature for related compounds.
A. General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole ligands often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Protocol:
-
A mixture of the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) is prepared in ethanol (10 mL) in a 25 mL round-bottomed flask.
-
A catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa), 5 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered off.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography over silica gel to yield the desired pyrazole derivative.
This protocol is adapted from a general procedure for pyrazole synthesis and may require optimization for specific derivatives of this compound.
B. Catalytic Oxidation of Catechol
The following protocol outlines a typical procedure for evaluating the catalytic activity of pyrazole-metal complexes in the oxidation of catechol.
Protocol:
-
In situ catalyst formation: A solution of the pyrazole-based ligand and a metal salt (e.g., Cu(CH₃COO)₂) are mixed in a suitable solvent (e.g., THF, Methanol) in a reaction vessel.
-
Substrate addition: A solution of catechol in the same solvent is added to the catalyst mixture to initiate the reaction.
-
Reaction monitoring: The progress of the oxidation of catechol to o-quinone is monitored spectrophotometrically by measuring the change in absorbance at the characteristic wavelength of the product.
-
Data analysis: The initial reaction rate is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters such as Vmax and Km can be determined using a Michaelis-Menten model.
III. Visualizing Catalytic Processes
Diagrams illustrating experimental workflows and potential reaction pathways can aid in understanding the catalytic cycle.
A. Experimental Workflow for Catalyst Performance Evaluation
The following diagram outlines a typical workflow for synthesizing a pyrazole-based catalyst and evaluating its performance in a model reaction.
Caption: Experimental workflow for catalyst synthesis and evaluation.
B. Proposed Catalytic Cycle for Catechol Oxidation
This diagram illustrates a plausible catalytic cycle for the oxidation of catechol by a copper complex of a pyrazole-derived ligand.
Caption: Proposed catalytic cycle for catechol oxidation.
IV. Conclusion and Future Outlook
Future research should focus on the systematic synthesis and evaluation of catalysts derived specifically from this compound. A thorough investigation of their catalytic activity in a range of benchmark reactions, alongside detailed mechanistic studies, will be crucial for establishing their position relative to existing catalytic systems. Such studies will not only expand the toolkit of synthetic chemists but also pave the way for the development of more efficient and selective catalysts for the pharmaceutical and fine chemical industries.
References
A Comparative Guide to the Validation of a New RP-HPLC-UV Method for the Quantification of 1H-Pyrazole-3,5-dimethanol
For Immediate Release
This guide provides a comprehensive comparison of a newly developed Reverse Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for the quantification of 1H-Pyrazole-3,5-dimethanol against an established Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of these two analytical techniques, supported by experimental data.
Introduction
This compound is a polar heterocyclic compound with potential applications as a building block in pharmaceutical synthesis. Accurate and precise quantification of this analyte is crucial for quality control and research purposes. This guide details the validation of a novel, rapid, and accessible RP-HPLC-UV method and compares its performance characteristics with a conventional GC-MS method.
Methodology Comparison
A summary of the validation parameters for the new RP-HPLC-UV method and the established GC-MS method is presented below. The data demonstrates that while both methods are suitable for the quantification of this compound, the new RP-HPLC-UV method offers advantages in terms of simplicity and accessibility without compromising on accuracy and precision for routine analysis.
Quantitative Data Summary
| Validation Parameter | New RP-HPLC-UV Method | Established GC-MS Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 102.0% |
| Precision (RSD %) | ||
| - Intraday | ≤ 1.5% | ≤ 1.0% |
| - Interday | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
Experimental Protocols
New Method: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method provides a straightforward and robust approach for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm, based on the UV absorbance of the pyrazole chromophore.[1][2]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.3 µg/mL to 50 µg/mL.
-
Unknown samples are diluted with the mobile phase to fall within the calibration range.
Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, serving as a benchmark for the new HPLC method. The suitability of this method is supported by the expected thermal stability of pyrazole derivatives.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 260°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution to concentrations from 0.15 µg/mL to 50 µg/mL.
-
Unknown samples are diluted with methanol to fall within the calibration range.
Visualized Workflows and Comparisons
To further elucidate the methodologies and their comparative advantages, the following diagrams are provided.
Caption: Experimental workflow for the new RP-HPLC-UV method.
Caption: Logical comparison of RP-HPLC-UV and GC-MS methods.
References
Safety Operating Guide
Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1H-Pyrazole-3,5-dimethanol (CAS No. 142179-08-6) in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical for disposal must be thoroughly familiar with its hazard profile.
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must wear the following PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Use only in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard classifications for this compound and the closely related compound, 3,5-Dimethylpyrazole, which informs on potential incompatibilities.
| Parameter | This compound | 3,5-Dimethylpyrazole (for incompatibility reference) |
| CAS Number | 142179-08-6 | 67-51-6 |
| GHS Hazard Statements | H302, H315, H319, H335 | H302, H361, H373 |
| Signal Word | Warning | Warning |
| Incompatible Materials | Data not specified; avoid strong oxidizing agents and strong acids as a precaution. | Strong oxidizing agents, Strong acids[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Segregation:
-
Designate a Waste Container:
-
Select a clean, dry, and chemically compatible container with a secure screw-top lid. Glass or polyethylene containers are generally suitable.
-
The container must be in good condition, free of cracks or leaks.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". If it is in a solution, list all components and their approximate percentages.
-
Include the name of the principal investigator, laboratory room number, and the date the first waste was added.
-
-
Segregation of Waste:
-
This waste stream must be segregated from incompatible materials.
-
CRITICAL: Do NOT mix this compound waste with strong oxidizing agents or strong acids[1].
-
Keep this waste stream separate from other waste categories such as halogenated solvents, aqueous waste, or reactive chemicals unless you can confirm compatibility.
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including the pure compound, contaminated solutions, and the first rinse of any "empty" containers that held the substance.
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel.
-
-
Disposal of "Empty" Containers:
-
Containers that held this compound are not truly empty and must be decontaminated.
-
Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.
-
IMPORTANT: The first rinsate is considered hazardous waste and MUST be collected in your designated "this compound" hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
Once triple-rinsed, the container can be disposed of according to institutional guidelines for clean glassware or plastic. Deface the original label before disposal.
-
-
Arranging for Final Disposal:
-
Once the waste container is full (do not overfill, typically ~80% capacity) or when waste collection is complete, seal the container tightly.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.
-
Follow all institutional procedures for waste handover to the licensed hazardous waste disposal service.
-
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Experimental workflow for the safe disposal of this compound.
Caption: Decision logic for handling this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


